molecular formula C19H23F2N5O2 B1684656 BI-D1870 CAS No. 501437-28-1

BI-D1870

Cat. No.: B1684656
CAS No.: 501437-28-1
M. Wt: 391.4 g/mol
InChI Key: DTEKTGDVSARYDS-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

2-(3,5-difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2/c1-10(2)5-6-26-11(3)18(28)25(4)15-9-22-19(24-17(15)26)23-12-7-13(20)16(27)14(21)8-12/h7-11,27H,5-6H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKTGDVSARYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CN=C(N=C2N1CCC(C)C)NC3=CC(=C(C(=C3)F)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648506
Record name 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501437-28-1
Record name 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-Difluoro-4-hydroxyphenyl)amino]-7,8-dihydro-5,7-dimethyl-8-(3-methylbutyl)-6(5H)-pteridinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN44M8WHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of BI-D1870

This compound is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3][4] This cell-permeable compound has become a critical tool for elucidating the physiological roles of RSK isoforms and for exploring their therapeutic potential in various diseases, including cancer.[2][5] This guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the RSK Kinase Family

This compound exerts its biological effects primarily through the competitive inhibition of the N-terminal kinase domain of the four human RSK isoforms: RSK1, RSK2, RSK3, and RSK4.[3] Its ATP-competitive nature means it vies with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[1][3] The inhibitory potency of this compound against the RSK isoforms has been well-characterized in cell-free kinase assays.

Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms

TargetIC50 (nM)Assay Conditions
RSK131Cell-free assay[1][4]
RSK224Cell-free assay[1][4]
RSK318Cell-free assay[1][4]
RSK415Cell-free assay[1][4]
RSK110100 µM ATP[1][3]
RSK220100 µM ATP[1][3]
RSK1510 µM ATP[1]
RSK21010 µM ATP[1]
RSK2 (aa 1-389, S381E)~30Cell-free assay[1][3]

The selectivity of this compound for the RSK family is a key feature, with significantly lower potency against other kinases, including those in the AGC kinase family.[2][3] However, at higher concentrations, off-target effects on kinases such as Polo-like kinase 1 (PLK1) and Aurora B have been observed.[1]

Table 2: Selectivity Profile of this compound against Other Kinases

TargetIC50 (nM)
PLK1100[1]
Aurora B>1000[2]
DYRK1a>1000[1]
CDK2-A>1000[1]
Lck>1000[1]
CK1>1000[1][2]
GSK3β>1000[1][2]

Downstream Signaling and Cellular Consequences

The inhibition of RSK by this compound leads to a cascade of downstream effects, impacting several critical cellular processes. RSK isoforms are key mediators of the Ras-MAPK signaling pathway, and their inhibition by this compound has been shown to modulate this pathway and others, such as the PI3K-Akt-mTORC1 axis.[5][6]

BI_D1870_Signaling_Pathway Ras_MAPK Ras-MAPK Pathway ERK1_2 ERK1/2 Ras_MAPK->ERK1_2 RSK RSK1/2/3/4 ERK1_2->RSK GSK3b GSK3β RSK->GSK3b Phosphorylates LKB1 LKB1 RSK->LKB1 Phosphorylates PI3K_Akt_mTORC1 PI3K-Akt-mTORC1 Pathway RSK->PI3K_Akt_mTORC1 Regulates BI_D1870 This compound BI_D1870->RSK Inhibits Cell_Cycle_Arrest G2/M Phase Arrest BI_D1870->Cell_Cycle_Arrest Apoptosis Apoptosis BI_D1870->Apoptosis Mitotic_Exit_Block Mitotic Exit Block BI_D1870->Mitotic_Exit_Block RPS6 RPS6 PI3K_Akt_mTORC1->RPS6 Phosphorylates EIF4B EIF4B PI3K_Akt_mTORC1->EIF4B Phosphorylates Protein_Translation Protein Translation RPS6->Protein_Translation EIF4B->Protein_Translation

Caption: this compound inhibits RSK, blocking downstream signaling and cellular processes.

Key cellular consequences of this compound treatment include:

  • Inhibition of Substrate Phosphorylation: this compound prevents the RSK-mediated phosphorylation of downstream targets such as glycogen synthase kinase-3β (GSK3β) and LKB1.[2][3] It also suppresses the phosphorylation of ribosomal protein S6 (rpS6), a known substrate of the RSK-mTORC1 pathway.[1][5]

  • Cell Cycle Arrest: Treatment with this compound has been shown to induce a G2/M phase cell cycle arrest in various cancer cell lines, including acute myeloid leukemia (AML) and neuroblastoma.[5][7] This is attributed to the inhibition of the metaphase/anaphase transition.[7]

  • Induction of Apoptosis: this compound can induce apoptosis in cancer cells, often in a dose- and time-dependent manner.[1][7] In some contexts, this is linked to the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[2]

  • Modulation of the PI3K-Akt-mTORC1 Pathway: this compound can inhibit the PI3K-Akt-mTORC1 signaling axis, leading to decreased phosphorylation of downstream effectors like RPS6 and 4E-BP1, which in turn inhibits protein translation and microtubule formation.[5]

  • Off-Target Effects: It is important to note that some studies have reported RSK-independent effects of this compound, such as the accumulation of p21, which can lead to senescence.[8][9]

Table 3: Cellular Effects of this compound in Various Cell Lines

Cell LineEffectConcentrationReference
HEK-293Inhibition of PMA-induced GSK3α/β phosphorylation10 µM[1]
HEK-293Inhibition of EGF-induced LKB1 phosphorylationIC50 ~1 µM[1]
LN-229Induction of p70S6K activation (serum-starved)10 µM[1]
SCC4, HSC-3Induction of apoptosis1-3 µM[1]
AML cell linesG2/M arrest and apoptosisNot specified[7]
Neuroblastoma cellsInhibition of proliferation and induction of apoptosisNot specified[5]
HCT116p21 accumulation and senescenceNot specified[8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

1. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified RSK isoforms.

  • Materials:

    • Purified recombinant RSK1, RSK2, RSK3, or RSK4

    • Substrate peptide (e.g., Crosstide)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)

    • [γ-³²P]ATP

    • This compound

    • Phosphocellulose paper

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the purified RSK enzyme, substrate peptide, and assay buffer.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Mix (Enzyme, Substrate, Buffer) B Add this compound (or DMSO) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on Phosphocellulose Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Workflow for a radioactive in vitro kinase assay to determine IC50 values.

2. Cell-Based Immunoblotting for Phosphorylated Substrates

This method is used to assess the effect of this compound on the phosphorylation of RSK substrates within a cellular context.

  • Materials:

    • Cell line of interest (e.g., HEK-293, HeLa)

    • Cell culture medium and supplements

    • This compound

    • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF))

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-rpS6, anti-total-RSK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and grow to the desired confluency.

    • Serum-starve the cells if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 15-30 minutes) to activate the RSK pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of this compound on substrate phosphorylation.

3. Cell Viability and Apoptosis Assays

These assays are employed to evaluate the impact of this compound on cell proliferation and survival.

  • Materials:

    • Cancer cell lines

    • Cell culture medium

    • This compound

    • MTT or WST-1 reagent for viability

    • Annexin V-FITC and Propidium Iodide (PI) for apoptosis

    • Flow cytometer

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage of the control and determine the IC50 for cell growth inhibition.

  • Procedure (Annexin V/PI Staining):

    • Treat cells with this compound as described for the viability assay.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

This compound is a well-characterized and highly selective inhibitor of the RSK family of kinases. Its ability to potently block the phosphorylation of downstream substrates has made it an invaluable tool for dissecting the complex roles of RSK in cellular signaling. The profound effects of this compound on cell cycle progression, apoptosis, and protein synthesis underscore the importance of RSK as a therapeutic target, particularly in oncology. This guide provides a comprehensive foundation for researchers utilizing this compound to further unravel the intricacies of RSK-mediated signaling and to explore its potential in drug discovery and development.

References

BI-D1870: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

BI-D1870 is a potent, cell-permeable, and ATP-competitive small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on critical signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

This compound is a pan-inhibitor of all four vertebrate RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4] It is derived from a novel series of dihydropteridinones and functions by competing with ATP for binding to the N-terminal kinase domain (NTKD) of the RSK enzymes.[2] This inhibition prevents the subsequent phosphorylation of downstream RSK substrates, thereby modulating cellular processes such as cell growth, proliferation, and survival.[2]

Due to its high potency and specificity for RSK isoforms over other related kinases, this compound is a valuable tool for dissecting the physiological roles of the RSK signaling cascade.[2] However, it is important to note that at higher concentrations (typically >1 µM), this compound can exhibit off-target activity against other kinases, including Polo-like kinase 1 (PLK1) and Aurora B.[5][6]

Quantitative Data

The following tables summarize the key quantitative metrics for this compound, including its inhibitory potency against target and off-target kinases, as well as its effect on the proliferation of various cancer cell lines.

Table 1: Inhibitory Potency (IC50) against RSK Isoforms
TargetIC50 (nM)Assay Conditions
RSK131Cell-free assay
RSK224Cell-free assay
RSK318Cell-free assay
RSK415Cell-free assay
RSK110In vitro kinase assay with 100 µM ATP
RSK220In vitro kinase assay with 100 µM ATP
RSK2 (NTKD only)~30In vitro kinase assay with 100 µM ATP

Data compiled from multiple sources.[1][2][3][5]

Table 2: Selectivity Profile - IC50 against Off-Target Kinases
Off-Target KinaseIC50 (nM)Fold Selectivity vs. RSK (approx.)
PLK11003-7x
Aurora B>1000>30-70x
GSK3β>1000>30-70x
MST2>1000>30-70x
MARK3>1000>30-70x
CK1>1000>30-70x

This table highlights the selectivity of this compound for RSK isoforms. The inhibitor is 10- to 100-fold more selective for RSK than for the listed off-target kinases.[1]

Table 3: Anti-proliferative Activity (IC50) in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
EW-3Not specified0.0358
H9Not specified0.06019
KARPAS-45Not specified0.16525
SCC4Oral Squamous Cell Carcinoma~1-3
HSC-3Oral Squamous Cell Carcinoma~1-3

The anti-proliferative effects of this compound are demonstrated across various cancer cell lines.[5]

Signaling Pathways Modulated by this compound

This compound primarily targets the Ras/MAPK signaling pathway by directly inhibiting RSK. This has downstream consequences on other interconnected pathways, most notably the PI3K/Akt/mTORC1 axis.

Diagram 1: The Ras/MAPK/RSK Signaling Pathway

Ras_MAPK_RSK_Pathway GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK1/2/3/4 ERK->RSK Downstream Downstream Targets (GSK3β, LKB1, etc.) RSK->Downstream BID1870 This compound BID1870->RSK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the Ras/MAPK pathway by this compound at the level of RSK.

Diagram 2: Downstream Effects on the PI3K/Akt/mTORC1 Pathway

PI3K_Akt_mTORC1_Pathway RSK Active RSK TSC2 TSC2 RSK->TSC2 Phosphorylates (S1798) & Inhibits BID1870 This compound BID1870->RSK Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 rpS6 rpS6 S6K1->rpS6 Translation Protein Translation rpS6->Translation EIF4EBP1->Translation

Caption: this compound's impact on mTORC1 signaling via RSK-mediated TSC2 regulation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro Kinase Assay for RSK Inhibition

This protocol outlines a method to determine the IC50 of this compound against purified RSK isoforms.

  • Enzyme Preparation: Use purified, active His6-tagged RSK1 or RSK2 (1-2 units/mL).

  • Reaction Buffer (Buffer A): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, and 0.1% (v/v) 2-mercaptoethanol.

  • Assay Mixture: In a 50 µL final volume, combine:

    • Buffer A

    • 30 µM substrate peptide (e.g., KKEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK)

    • 10 mM Magnesium Acetate

    • 100 µM [γ-³²P]ATP (specific activity ~500-1000 cpm/pmol)

    • Varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO as a vehicle control.

  • Initiation and Incubation: Add the RSK enzyme to the assay mixture to start the reaction. Incubate for 10 minutes at 30°C with gentle agitation.

  • Termination: Stop the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.

  • Washing: Immerse the P81 papers in a beaker containing 50 mL of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid, followed by a final wash in acetone.

  • Quantification: Allow the papers to dry, then measure the incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol is based on methodologies described in cited literature.[1]

Protocol 2: Western Blot Analysis of RSK Substrate Phosphorylation in HEK-293 Cells

This protocol details how to assess the in-cell efficacy of this compound by measuring the phosphorylation status of a known RSK substrate, such as GSK3β.

  • Cell Culture and Serum Starvation: Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Once confluent, starve the cells in serum-free DMEM for 16 hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for 30-60 minutes.

  • Cell Stimulation: Stimulate the cells with an RSK activator, such as 400 ng/mL Phorbol 12-myristate 13-acetate (PMA) or 100 ng/mL Epidermal Growth Factor (EGF), for 20 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with a primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total GSK3β and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Cell Viability/Proliferation (MTT) Assay

This protocol measures the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., SCC4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) for 24-72 hours. Include a DMSO-only control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the log-concentration of this compound.

Research and Drug Development Outlook

This compound remains a critical research tool for elucidating the complex roles of RSK in cellular signaling. Its high potency and well-characterized in vitro and in-cell activity make it a standard for inhibiting RSK function. However, researchers should remain mindful of its potential off-target effects at higher concentrations and consider using complementary approaches, such as RNAi or CRISPR-Cas9, to validate findings.

To date, this compound has not been advanced into clinical trials. Its development may be hindered by pharmacokinetic properties or the potential for off-target toxicities in a clinical setting. Nevertheless, the study of this compound and its derivatives continues to inform the development of next-generation, potentially more selective RSK inhibitors for therapeutic use in oncology and other diseases where the Ras/MAPK pathway is dysregulated.

References

BI-D1870: A Technical Guide to a Potent and Specific RSK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. This compound, a dihydropteridinone derivative, has emerged as a critical tool for elucidating the physiological roles of RSK isoforms and as a potential therapeutic agent in various diseases, including cancer. This document details the mechanism of action, in vitro and in vivo efficacy, and selectivity of this compound. It also provides detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and development.

Introduction to RSK and the Rationale for Inhibition

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In mammals, this family comprises four isoforms: RSK1, RSK2, RSK3, and RSK4.[2] These kinases are ubiquitously expressed and play a crucial role in regulating diverse cellular processes, including cell proliferation, survival, growth, and motility.[1][2] The activation of RSK is initiated by extracellular signals such as growth factors and hormones, which trigger the ERK1/2 pathway, leading to the sequential activation of the two distinct kinase domains of RSK.[2][3]

Given their central role in cell signaling, dysregulation of RSK activity has been implicated in various pathological conditions, particularly in cancer, where RSK1 and RSK2 upregulation is frequently observed.[2] This has positioned the RSK isoforms as attractive targets for therapeutic intervention. The development of specific inhibitors is therefore crucial for both dissecting the complex biology of RSK signaling and for exploring their therapeutic potential.[1]

This compound: Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of RSK1 from a kinase selectivity screen of a novel series of dihydropteridinones.[4] It functions as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of the RSK isoforms.[4][5] This mode of action prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the signaling cascade.

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms

KinaseIC50 (nM) with 100 µM ATPIC50 (nM) with 10 µM ATP
RSK110[4] / 31[6]5[5]
RSK220[4] / 24[6]10[5]
RSK318[6]Not Reported
RSK415[6]Not Reported

Table 2: Selectivity Profile of this compound against Other Kinases

KinaseIC50
PLK1~100 nM[7]
Aurora B>10-100 fold higher than RSK[5]
MST2>10-100 fold higher than RSK[6]
GSK-3β>10-100 fold higher than RSK[6]
MARK3>10-100 fold higher than RSK[6]
CK1>10-100 fold higher than RSK[6]
Over 40 other kinasesNot significantly inhibited at 100-fold higher concentrations[4]

Table 3: Cellular Activity of this compound

Cell LineAssayIC50 (µM)
Human EW-3Cell Viability0.0358[6]
Human H9Cell Viability0.06019[6]
Human KARPAS-45Cell Viability0.16525[6]
HEK-293EGF-induced LKB1 phosphorylation~1[5]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in the study of this compound.

RSK_Signaling_Pathway GF Growth Factors, Hormones RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Substrates Downstream Substrates (e.g., CREB, GSK3β, LKB1) RSK->Substrates Response Cellular Responses (Proliferation, Survival, etc.) Substrates->Response BID1870 This compound BID1870->RSK

Caption: The Ras/MAPK/RSK signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Activated RSK Kinase - Substrate Peptide - ATP Start->Prepare AddInhibitor Add this compound (Varying Concentrations) Prepare->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure Substrate Phosphorylation Terminate->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase assay to determine the IC50 of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the characterization of this compound.

In Vitro RSK Kinase Assay

This protocol is adapted from methodologies described in the literature for determining the in vitro potency of kinase inhibitors.[4]

Objective: To determine the IC50 value of this compound against a specific RSK isoform.

Materials:

  • Activated recombinant RSK enzyme (e.g., His6-RSK1 or His6-RSK2)

  • Substrate peptide (e.g., "Crosstide")

  • ATP (stock solution, e.g., 10 mM)

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP or fluorescently labeled ATP for detection

  • Phosphocellulose paper or other separation method

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated RSK enzyme, and the substrate peptide.

  • Serially dilute this compound in DMSO to create a range of concentrations. Add a fixed volume of each dilution to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or fluorescently labeled ATP) to a final concentration of 10 µM or 100 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.

  • Quantify the amount of radiolabeled phosphate incorporated into the substrate peptide using a scintillation counter.

  • Plot the percentage of kinase activity relative to the control against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for RSK Inhibition (Western Blot)

This protocol is based on methods used to assess the in vivo efficacy of this compound in a cellular context.[8][9]

Objective: To determine the effect of this compound on the phosphorylation of a known RSK substrate in cells.

Materials:

  • Cell line (e.g., HEK-293 or Rat-2)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and grow to a suitable confluency.

  • Serum-starve the cells for 16 hours to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO as a control) for 30 minutes.

  • Stimulate the cells with PMA (e.g., 400 ng/ml) or EGF (e.g., 100 ng/ml) for 20 minutes to activate the MAPK/RSK pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Studies

This compound has been evaluated in various in vivo models. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of this compound was shown to ameliorate the disease by reducing the infiltration of TH1 and TH17 cells into the central nervous system.[10] In a neuroblastoma xenograft model, this compound inhibited tumor growth, an effect attributed to the induction of mitotic dysfunction and apoptosis.[11] These studies highlight the potential of this compound as a therapeutic agent, although further investigation into its pharmacokinetics and in vivo on-target effects is warranted.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the RSK family of kinases. Its utility as a research tool has been instrumental in delineating the roles of RSK in various signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in leveraging this compound for their studies. While off-target effects have been noted at higher concentrations, careful dose selection and the use of complementary validation methods will ensure its effective application.[12][13] The promising results from in vivo studies suggest that this compound and its analogs may hold therapeutic potential for a range of diseases, warranting further preclinical and clinical investigation.

References

BI-D1870: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Cellular Effects of a Potent RSK Inhibitor

This technical guide provides a comprehensive overview of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and cellular effects of this compound. Furthermore, it includes detailed experimental protocols and visual representations of key signaling pathways and workflows to facilitate its application in a laboratory setting.

Chemical Structure and Properties

This compound is a synthetic, cell-permeable, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds.[1] Its chemical name is 2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₂₃F₂N₅O₂[2]
Molecular Weight 391.42 g/mol [2]
Canonical SMILES CC(C)CCN1C(C)C(=O)N(C2=C1N=C(N=C2)NC3=CC(F)=C(C(F)=C3)O)C[3]
CAS Number 501437-28-1[2]
Appearance Solid[4]
Solubility DMSO: 78 mg/mL (199.27 mM)[2]
Ethanol: <1 mg/mL (<1 mM)[2]
Water: <1 mg/mL (<1 mM)[2]

Mechanism of Action and Target Profile

This compound functions as a potent, ATP-competitive inhibitor of the RSK (p90 ribosomal S6 kinase) family of serine/threonine kinases.[1][5] It exhibits high selectivity for all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[5] The binding of this compound to the N-terminal kinase domain of RSK prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its catalytic activity.[1]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Kd (nM)Assay ConditionsReference(s)
RSK1 3110-100Cell-free assay[2][6]
RSK2 2410-100Cell-free assay[2][6]
RSK3 1810-100Cell-free assay[2][6]
RSK4 1510-100Cell-free assay[2][6]
PLK1 100~10Cell-free assay[6]
Aurora B >1000-Cell-free assay[6]
GSK-3β >1000-Cell-free assay[6]
BRD4(1) -3500-[6]

This compound demonstrates significant selectivity for RSK isoforms over a panel of other kinases, including other members of the AGC kinase family.[5] However, at higher concentrations, it can inhibit other kinases such as Polo-like kinase 1 (PLK1).[6]

Cellular Signaling Pathways

This compound primarily impacts the MAPK/ERK signaling cascade, as RSK is a key downstream effector of this pathway. By inhibiting RSK, this compound prevents the phosphorylation of numerous downstream substrates involved in cell proliferation, survival, and motility.

MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Downstream Downstream Substrates RSK->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation BID1870 This compound BID1870->RSK Kinase_Assay_Workflow Start Start Prepare Prepare Assay Plate: - Add this compound dilutions - Add RSK enzyme Start->Prepare Incubate1 Pre-incubation Prepare->Incubate1 AddSubstrate Add Substrate Mix: - RSK substrate peptide - ATP (e.g., [γ-³²P]ATP) Incubate1->AddSubstrate Incubate2 Kinase Reaction (e.g., 30°C for 10-30 min) AddSubstrate->Incubate2 Stop Stop Reaction Incubate2->Stop Measure Measure Phosphorylation (e.g., scintillation counting) Stop->Measure Analyze Data Analysis: - Calculate % inhibition - Determine IC₅₀ Measure->Analyze End End Analyze->End

References

BI-D1870: An ATP-Competitive Inhibitor of p90 Ribosomal S6 Kinase (RSK)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-D1870 is a potent and cell-permeable small molecule inhibitor that has been instrumental in elucidating the physiological roles of the p90 Ribosomal S6 Kinase (RSK) family. As an ATP-competitive inhibitor, it primarily targets the N-terminal kinase domain of RSK isoforms, demonstrating significant selectivity over many other kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in drug discovery and development.

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1][2] These kinases are involved in a myriad of cellular processes, including cell proliferation, survival, and motility.[3][4] The RSK family comprises four isoforms in humans (RSK1-4), each containing two functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The NTKD is responsible for phosphorylating downstream substrates, while the CTKD is involved in the autophosphorylation and activation of the kinase.[5]

Given the central role of RSK in cellular signaling and its implications in diseases such as cancer and inflammatory conditions, the development of specific inhibitors is of great interest for both basic research and therapeutic applications. This compound, a dihydropteridinone derivative, emerged from a kinase selectivity screen as a potent inhibitor of RSK1 and has since been characterized as a pan-RSK inhibitor. Its ATP-competitive nature and cell permeability have made it a widely used tool to probe RSK function in vitro and in vivo.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the RSK isoforms. Its inhibitory activity is directed towards the N-terminal kinase domain of RSK, which is responsible for substrate phosphorylation. This is evidenced by the fact that a mutant of RSK2 lacking the C-terminal kinase domain is still potently inhibited by this compound. The ATP-competitive nature of inhibition is demonstrated by the observation that the IC50 values of this compound for RSK1 and RSK2 decrease when the concentration of ATP in the kinase assay is lowered.

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Mechanism of this compound Action ATP ATP RSK_NTKD RSK N-Terminal Kinase Domain (Active Site) ATP->RSK_NTKD Binds BI_D1870 This compound BI_D1870->RSK_NTKD Competitively Binds Inhibition Inhibition Substrate Substrate (e.g., GSK3β, LKB1) RSK_NTKD->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: ATP-competitive inhibition of RSK by this compound.

Data Presentation

Biochemical Potency and Selectivity

This compound exhibits high potency against all four RSK isoforms, with IC50 values in the low nanomolar range. Its selectivity has been profiled against a broad panel of kinases, revealing a significant window of selectivity for the RSK family over other kinases, including those within the AGC kinase family. However, at higher concentrations, off-target effects on kinases such as PLK1 and Aurora B have been observed.

Kinase TargetIC50 (nM)Assay ConditionsReference
On-Target
RSK110 - 31100 µM ATP
RSK1510 µM ATP
RSK220 - 24100 µM ATP
RSK21010 µM ATP
RSK318100 µM ATP
RSK415100 µM ATP
RSK2 (1-389, S381E)~30100 µM ATP
Off-Target
PLK1100Not specified
Aurora B340Not specified
MST2860Not specified
GSK3β1590Not specified
MARK32200Not specified
CK1>10,000Not specified
JAK2654Not specified
BRD4(1) (Kd)3500Isothermal Titration Calorimetry
Cellular Activity

This compound is cell-permeable and effectively inhibits RSK-mediated phosphorylation of downstream substrates in various cell lines. It has been shown to induce a range of cellular effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Cell LineAssay TypeEndpointIC50 / EffectReference
HEK-293Western BlotInhibition of PMA-induced GSK3α/β phosphorylationIC50 ~1 µM
HEK-293Western BlotInhibition of EGF-induced LKB1 phosphorylationIC50 ~1 µM
Neuroblastoma (SH-SY5Y)CCK8 AssayInhibition of cell proliferationIC50 = 1.28 µM
Neuroblastoma (SK-N-DZ)CCK8 AssayInhibition of cell proliferationIC50 = 2.61 µM
Acute Myeloid Leukemia (HL60, Nalm6)Apoptosis AssayInduction of apoptosisSignificant increase with combination treatment
Human EW-3Cell ViabilityInhibition of cell growthIC50 = 0.0358 µM
Human H9Cell ViabilityInhibition of cell growthIC50 = 0.06019 µM
Human KARPAS-45Cell ViabilityInhibition of cell growthIC50 = 0.16525 µM

Signaling Pathways

The Ras-MAPK-RSK Signaling Pathway

This compound directly inhibits RSK, which is a key downstream component of the Ras-MAPK signaling cascade. This pathway is typically activated by growth factors and mitogens, leading to the activation of Ras, Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. By inhibiting RSK, this compound blocks the phosphorylation of numerous downstream substrates that are involved in cell growth and survival.

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Ras-MAPK-RSK Signaling Pathway and this compound Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Downstream Downstream Substrates (e.g., GSK3β, LKB1, CREB) RSK->Downstream BI_D1870 This compound BI_D1870->RSK Inhibits Cellular_Response Cell Proliferation, Survival, Motility Downstream->Cellular_Response

Caption: Inhibition of the Ras-MAPK-RSK pathway by this compound.

Effects on the PI3K/Akt/mTORC1 Pathway

The effect of this compound on the PI3K/Akt/mTORC1 pathway is complex and appears to be cell-type and context-dependent. Some studies report that this compound can inhibit the PI3K/Akt/mTORC1 signaling axis, leading to decreased phosphorylation of downstream effectors like RPS6 and 4EBP1. This is proposed as a mechanism for its anti-proliferative and pro-apoptotic effects in neuroblastoma.

Conversely, other research indicates that this compound can increase the phosphorylation and activation of p70S6K, a key component of the mTORC1 pathway, in an RSK-independent manner. This off-target effect is in contrast to another RSK inhibitor, SL0101, which has been shown to inhibit mTORC1 signaling. These conflicting findings highlight the importance of careful interpretation of data obtained using this compound and suggest the potential for off-target activities that can influence the mTORC1 pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against RSK isoforms.

  • Reagents and Materials:

    • Purified, active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Substrate peptide (e.g., Crosstide).

    • ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays).

    • This compound stock solution (in DMSO).

    • 96-well plates.

    • Phosphocellulose paper or other method for separating phosphorylated substrate.

    • Scintillation counter or appropriate detection instrument.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the RSK enzyme, substrate peptide, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

    • Wash the phosphocellulose paper to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blotting for Cellular RSK Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation of RSK substrates in cultured cells.

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK-293, neuroblastoma cell lines).

    • Cell culture medium and supplements.

    • This compound.

    • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-LKB1, anti-total-GSK3β, anti-total-LKB1, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Serum-starve the cells if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane and incubate with the appropriate primary and secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Cell Viability (MTT) Assay

This protocol outlines a method to determine the effect of this compound on cell viability.

  • Reagents and Materials:

    • Cell line of interest.

    • 96-well cell culture plates.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Reagents and Materials:

    • Cell line of interest.

    • This compound.

    • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer).

    • Flow cytometer.

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry, distinguishing between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Studies

This compound has been utilized in animal models to investigate the in vivo consequences of RSK inhibition.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: In a mouse model of multiple sclerosis, this compound administered at 0.5 mg/kg showed a delay in the onset of neurological deficits and reduced inflammatory cell infiltration and demyelination in the spinal cord.

  • Neuroblastoma Xenograft Model: In mice bearing neuroblastoma xenografts, this compound administered at doses of 10, 20, and 40 mg/kg significantly inhibited tumor growth.

Experimental and Logical Workflows

The characterization of a kinase inhibitor like this compound typically follows a logical progression from initial discovery to in vivo validation.

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Experimental Workflow for Kinase Inhibitor Characterization cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Screening High-Throughput Screening Biochemical_Assay Biochemical Potency (IC50 Determination) Screening->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Panel Biochemical_Assay->Selectivity_Profiling MoA Mechanism of Action (e.g., ATP Competition) Biochemical_Assay->MoA Cellular_Activity Target Engagement in Cells (e.g., Western Blot) Selectivity_Profiling->Cellular_Activity Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, Cell Cycle) Cellular_Activity->Phenotypic_Assays PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assays->PK_PD Off_Target_Cellular Cellular Off-Target Evaluation Off_Target_Cellular->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Xenografts, EAE) PK_PD->Efficacy_Models Toxicity Toxicity Assessment Efficacy_Models->Toxicity

References

BI-D1870: A Technical Guide to its Cell Permeability and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cell permeability and mechanism of action of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family. The information presented herein is compiled from various scientific publications to support researchers and professionals in drug development.

Core Concepts: Cell Permeability and Mechanism of Action

This compound is characterized as a cell-permeable, ATP-competitive inhibitor of all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4][5] Its ability to cross the cell membrane allows it to effectively engage its intracellular targets and modulate downstream signaling pathways. This property has been demonstrated in various cell lines, including Human Embryonic Kidney 293 (HEK-293) cells and Rat-2 cells, where it prevents the RSK-mediated phosphorylation of key substrates in response to stimuli like phorbol esters and Epidermal Growth Factor (EGF).[2][3][4][6][7][8]

The primary mechanism of action of this compound is the inhibition of the N-terminal kinase domain of RSK isoforms.[6] This prevents the subsequent phosphorylation of downstream targets, thereby interfering with cellular processes such as proliferation, survival, and differentiation.[9]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro and cellular inhibitory concentrations (IC50) of this compound against various kinases and in different cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)ATP Concentration (µM)Notes
RSK131[1][2][5]Not Specified
10[6]100
5[1]10IC50 is reduced at lower ATP concentrations.[1][6]
RSK224[1][2][5]Not Specified
20[6]100
10[1]10IC50 is reduced at lower ATP concentrations.[1][6]
RSK318[1][2][5]Not Specified
RSK415[1][2][5]Not Specified
Mutant RSK2 (lacking C-terminal kinase domain)~30[1][6]Not SpecifiedDemonstrates inhibition of the N-terminal kinase domain.[6]
PLK1100[1]Not Specified
Aurora B>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]
DYRK1a>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]
CDK2-A>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]
Lck>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]
CK1>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]
GSK3β>100-1000[1]Not Specified10- to 100-fold higher IC50 than for RSK isoforms.[1]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (µM)
HEK-293Inhibition of EGF-induced LKB1 phosphorylation~1[1]
EW-3 (human)Cell viability0.0358[2]
H9 (human)Cell viability0.06019[2]
KARPAS-45 (human)Cell viability0.16525[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its cellular effects.

BI_D1870_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors\n(e.g., EGF, PMA) Growth Factors (e.g., EGF, PMA) Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors\n(e.g., EGF, PMA)->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 RSK RSK ERK1/2->RSK GSK3β GSK3β RSK->GSK3β P LKB1 LKB1 RSK->LKB1 P Other Substrates Other Substrates RSK->Other Substrates P This compound This compound This compound->RSK

Caption: this compound inhibits RSK downstream of the MAPK/ERK pathway.

Experimental_Workflow cluster_treatments Treatment Conditions cluster_stimuli Stimulation cluster_assays Downstream Analysis Cell Culture Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation Treatment Treatment Serum Starvation->Treatment Stimulation Stimulation Treatment->Stimulation This compound (various conc.) This compound (various conc.) Treatment->this compound (various conc.) Vehicle Control (e.g., DMSO) Vehicle Control (e.g., DMSO) Treatment->Vehicle Control (e.g., DMSO) Cell Lysis Cell Lysis Stimulation->Cell Lysis PMA or EGF PMA or EGF Stimulation->PMA or EGF Unstimulated Control Unstimulated Control Stimulation->Unstimulated Control Biochemical Assays Biochemical Assays Cell Lysis->Biochemical Assays Immunoblotting (e.g., p-GSK3β, p-LKB1) Immunoblotting (e.g., p-GSK3β, p-LKB1) Biochemical Assays->Immunoblotting (e.g., p-GSK3β, p-LKB1) Kinase Assay (Immunoprecipitated RSK) Kinase Assay (Immunoprecipitated RSK) Biochemical Assays->Kinase Assay (Immunoprecipitated RSK) Cell Viability/Proliferation Assay Cell Viability/Proliferation Assay Biochemical Assays->Cell Viability/Proliferation Assay Apoptosis Assay Apoptosis Assay Biochemical Assays->Apoptosis Assay

Caption: General workflow for evaluating this compound cellular effects.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.

In Vitro Kinase Assay
  • Enzyme Preparation: Use activated, purified recombinant RSK isoforms (RSK1, RSK2, RSK3, or RSK4).

  • Reaction Mixture: Prepare a reaction buffer containing a suitable substrate peptide, ATP (e.g., 10 µM or 100 µM), and MgCl2.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the RSK enzyme and incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction, typically by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantification: Measure the incorporation of phosphate into the substrate using a suitable method, such as scintillation counting or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Immunoblotting)
  • Cell Culture and Serum Starvation: Culture cells (e.g., HEK-293) to an appropriate confluency and then serum-starve for 16-24 hours to reduce basal signaling.[3]

  • Inhibitor Pre-treatment: Incubate the serum-starved cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).[3]

  • Cell Stimulation: Stimulate the cells with an agonist such as PMA (e.g., 400 ng/ml) or EGF for a short period (e.g., 20 minutes) to activate the RSK pathway.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., GSK3β, LKB1) and upstream kinases (e.g., ERK1/2).

  • Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Cell Proliferation/Viability Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on the metabolic reduction of a tetrazolium salt (e.g., MTT, WST-1) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.

Off-Target and Other Cellular Effects

While this compound is a potent RSK inhibitor, some studies have reported potential off-target effects. For instance, it has been shown to induce a p53-independent accumulation of p21.[10] Additionally, this compound can modulate other signaling pathways, including Akt and p38 MAPK, and has been observed to increase p70S6K activation in some contexts, an effect reported to be RSK-independent.[1][11] In neuroblastoma cells, this compound has been shown to inhibit the PI3K-Akt-mTORC1 signaling axis, leading to mitotic dysfunction and apoptosis.[9] These findings should be considered when interpreting experimental results using this inhibitor.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of RSK kinases due to its high potency and cell permeability. The data and protocols presented in this guide offer a comprehensive resource for designing and interpreting experiments aimed at elucidating the role of RSK signaling in various biological processes. However, researchers should remain mindful of its potential off-target effects and employ appropriate controls to ensure the specificity of their findings.

References

BI-D1870: A Technical Guide to a Potent RSK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BI-D1870, a potent and specific small molecule inhibitor of the p90 Ribosomal S6 Kinase (RSK) family. It details the inhibitor's mechanism of action, its interaction with the RSK target protein, quantitative biochemical and cellular data, experimental protocols, and the critical signaling pathways involved.

Introduction to this compound and its Target, RSK

This compound is a cell-permeable dihydropteridinone derivative identified as a highly potent, ATP-competitive inhibitor of all four isoforms of Ribosomal S6 Kinase (RSK1, RSK2, RSK3, and RSK4).[1][2] The RSK family of serine/threonine kinases are crucial downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Activated by Extracellular signal-Regulated Kinases (ERK1/2), RSK isoforms play a pivotal role in mediating a wide array of cellular processes, including gene transcription, mRNA translation, cell proliferation, and survival.[3][5] Given the frequent hyperactivation of the Ras/ERK/RSK pathway in various cancers, RSK has emerged as an attractive therapeutic target, and this compound serves as a critical chemical probe to elucidate its biological functions.[3][4]

Mechanism of Action and Target Profile

This compound functions as a reversible, ATP-competitive inhibitor that specifically targets the N-terminal kinase domain (NTKD) of the RSK proteins.[1][6] This is demonstrated by its ability to inhibit a mutant form of RSK2 that lacks the C-terminal kinase domain.[1][7] While highly selective for RSK isoforms over other related AGC kinases, it is important to note that at higher concentrations, this compound can exhibit off-target activity against other kinases such as Polo-like kinase 1 (PLK1) and Aurora B.[7][8][9]

The RSK Signaling Pathway

RSK is a direct substrate of ERK1/2. Upon stimulation by extracellular signals like growth factors, a phosphorylation cascade is initiated, culminating in ERK activation.[3] Activated ERK then phosphorylates and activates RSK, which in turn phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus to regulate cellular functions.[5][10]

RSK_Activation_Pathway cluster_membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates RAF RAF Ras->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates & Activates Downstream Downstream Substrates (GSK3, LKB1, c-Fos) RSK->Downstream Phosphorylates Response Cellular Responses (Proliferation, Survival) Downstream->Response Regulates GF Growth Factor GF->Receptor Binds BI_D1870_Inhibition_Pathway ERK ERK1/2 RSK RSK ERK->RSK Activates Downstream Downstream Substrates (e.g., GSK3, LKB1) RSK->Downstream Phosphorylates Phosphorylation Substrate Phosphorylation RSK->Phosphorylation BID1870 This compound BID1870->RSK Inhibits Response Cellular Processes (Proliferation, Motility) Downstream->Response Regulates Phosphorylation->Response WB_Workflow node_process node_process node_input node_input node_output node_output A 1. Cell Culture & Serum Starvation B 2. Pre-treat with This compound or DMSO A->B C 3. Stimulate with PMA or EGF B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Western Transfer E->F G 7. Immunoblotting (Antibody Incubation) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis H->I

References

An In-depth Technical Guide to BI-D1870: Synthesis, Manufacturing, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-D1870 is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. Its ability to permeate cells has made it a valuable tool for elucidating the cellular functions of RSK in various signaling pathways. This technical guide provides a comprehensive overview of the available information on the synthesis of this compound, its biological activity, and detailed experimental protocols for its use in research. While the precise, industrial-scale manufacturing process for this compound remains proprietary to its originators at Boehringer Ingelheim Pharma GmbH & Co., this guide furnishes a detailed examination of its chemical characteristics and biological applications.

Chemical Properties and Synthesis Overview

This compound, with the chemical name 2-(3,5-Difluoro-4-hydroxy-phenylamino)-5,7-dimethyl-8-(3-methyl-butyl)-7,8-dihydro-5H-pteridin-6-one, is a derivative of the dihydropteridinone class of heterocyclic compounds[1][2].

PropertyValueReference
Chemical Formula C₁₉H₂₃F₂N₅O₂[2]
Molecular Weight 391.42 g/mol [3]
CAS Number 501437-28-1[4]
Appearance Racemate[1]
General Synthesis of the Dihydropteridinone Core

The exact synthesis protocol for this compound is not publicly available. However, the synthesis of the 7,8-dihydropteridinone core, a key structural motif of this compound, typically involves the condensation of an o-phenylenediamine derivative with a carbonyl-containing compound to form the fused ring system. Traditional methods for creating this heterocyclic scaffold often necessitate harsh reaction conditions, such as the use of strong acids or bases and high temperatures.

More contemporary and milder approaches for the synthesis of dihydropteridinones are being developed. One such method involves a diboron-mediated reductive cyclization. This strategy is compatible with more sensitive functional groups and aqueous conditions, making it suitable for applications like DNA-encoded library synthesis. The general workflow for such a synthesis is depicted below.

G General Workflow for Dihydropteridinone Synthesis cluster_0 Reductive Cyclization cluster_1 Condensation A Ortho-nitroaryl Substrate B o-Phenylenediamine Intermediate A->B Diboron-mediated reduction D Dihydropteridinone Core B->D C Carbonyl Electrophile C->D

Caption: Generalized workflow for the synthesis of the dihydropteridinone core.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the RSK family of kinases, which includes RSK1, RSK2, RSK3, and RSK4[2].

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against the RSK isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target KinaseIC₅₀ (nM)ATP ConcentrationReference
RSK131Not Specified[2][3][4]
RSK224Not Specified[2][3][4]
RSK318Not Specified[2][3][4]
RSK415Not Specified[2][3][4]
RSK110100 µM[1]
RSK220100 µM[1]
RSK1510 µM[1]
RSK21010 µM[1]
RSK2 (N-terminal domain mutant)~30100 µM[1][4]
Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the N-terminal kinase domain of the RSK isoforms[1][4]. This prevents the transfer of phosphate from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. The cell-permeant nature of this compound allows it to effectively block RSK signaling within cellular systems[1].

RSK Signaling Pathway Inhibition

The RSK kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. They are typically activated by the extracellular signal-regulated kinases (ERK1/2). Once activated, RSK phosphorylates a variety of downstream substrates involved in cell proliferation, survival, and motility. This compound has been shown to prevent the RSK-mediated phosphorylation of substrates such as glycogen synthase kinase-3β (GSK-3β) and LKB1 in response to stimuli like phorbol esters and epidermal growth factor (EGF)[1][5].

G This compound Inhibition of the RSK Signaling Pathway cluster_0 Upstream Signaling cluster_1 RSK Activation and Inhibition cluster_2 Downstream Effects GrowthFactors Growth Factors, Mitogens Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK1/2/3/4 ERK->RSK Activation Substrates Downstream Substrates (e.g., GSK-3β, LKB1) RSK->Substrates Phosphorylation BID1870 This compound BID1870->RSK Inhibition CellularResponse Cell Proliferation, Survival, Motility Substrates->CellularResponse

Caption: this compound inhibits the RSK signaling pathway by blocking the phosphorylation of downstream substrates.

Experimental Protocols

In Vitro RSK Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of this compound[3][6].

Materials:

  • Purified, active recombinant RSK enzyme (e.g., His₆-RSK1 or His₆-RSK2)

  • RSK substrate peptide (e.g., Crosstide)

  • This compound

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

  • Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • 96-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the RSK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Add the substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the specific RSK isoform, if known, to accurately determine the IC₅₀.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detect the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying the incorporated radioactivity. For non-radioactive assays like Kinase-Glo®, the amount of ATP remaining is measured, which is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

G In Vitro RSK Kinase Assay Workflow A Prepare this compound Dilutions B Add this compound and RSK Enzyme to Assay Plate A->B C Add Substrate Peptide B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Detect Activity E->F G Data Analysis and IC₅₀ Determination F->G

Caption: A streamlined workflow for performing an in vitro RSK kinase assay.

Conclusion

This compound remains a critical research tool for investigating the roles of RSK kinases in cellular signaling. While detailed information on its large-scale synthesis and manufacturing is not publicly accessible, this guide provides a thorough compilation of its chemical properties, a general overview of the synthesis of its core structure, its well-characterized biological activity and mechanism of action, and practical experimental protocols. This information should serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

References

Methodological & Application

BI-D1870: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-D1870 is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It is a valuable tool for elucidating the physiological and pathological roles of RSK signaling in various cellular processes, including cell proliferation, survival, and differentiation.[4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on determining its optimal working concentration.

Mechanism of Action

This compound selectively inhibits all four isoforms of RSK (RSK1, RSK2, RSK3, and RSK4) with high potency.[1][3] RSK is a key downstream effector of the Ras/ERK signaling pathway.[4][5] Upon activation by ERK1/2, RSK phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and protein synthesis. This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain of RSK.[2][6] It has been shown to be cell-permeable and effective in preventing the phosphorylation of downstream RSK targets.[1][7]

Signaling Pathway

The primary signaling pathway inhibited by this compound is the ERK/RSK pathway. A simplified representation of this pathway is provided below.

BI_D1870_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, PMA) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK (RSK1/2/3/4) ERK->RSK Substrates Downstream Substrates (e.g., GSK3β, LKB1, rpS6) RSK->Substrates Cellular_Responses Cellular Responses (Proliferation, Survival) Substrates->Cellular_Responses BI_D1870 This compound BI_D1870->RSK

Caption: this compound inhibits the ERK/RSK signaling pathway.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibition (IC50)

TargetIC50 (nM)Notes
RSK110 - 31In cell-free assays.[1][2][3]
RSK220 - 24In cell-free assays.[1][2][3]
RSK318In cell-free assays.[1][3]
RSK415In cell-free assays.[1][3]
PLK1100[2]
Aurora B>100[2]
GSK3β>100[2]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssayEffective ConcentrationDurationReference
HEK-293Inhibition of GSK3α/β phosphorylation10 µM30 min[2]
HEK-293Inhibition of LKB1 phosphorylation~1 µM (IC50)Not specified[2]
Rat-2Inhibition of RSK-mediated phosphorylationNot specifiedNot specified[1]
LN-229Induction of p70S6K activation10 µMNot specified[2]
LN-18Stimulation of rpS6 and p70S6K phosphorylation10 µMNot specified[2]
SCC4, HSC-3Induction of apoptosis1 - 3 µMNot specified[2]
VariousInhibition of cell proliferation1 - 5 µMTime-dependent[2]
HeLaInhibition of rpS6 phosphorylation1 - 10 µM24 hours[8]
MOLM-13Antiproliferative activity (EC50)1.89 - 3.41 µM72 hours[2]

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using Western Blotting

This protocol outlines a method to determine the effective concentration of this compound for inhibiting the phosphorylation of a downstream RSK substrate, such as ribosomal protein S6 (rpS6), in a specific cell line.

Western_Blot_Workflow Cell_Seeding 1. Seed cells and allow to adhere overnight Serum_Starvation 2. Serum starve cells (optional, to reduce basal signaling) Cell_Seeding->Serum_Starvation Pre_treatment 3. Pre-treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) Serum_Starvation->Pre_treatment Stimulation 4. Stimulate with an activator of the ERK pathway (e.g., PMA, EGF) Pre_treatment->Stimulation Lysis 5. Lyse cells and collect protein Stimulation->Lysis Quantification 6. Determine protein concentration Lysis->Quantification SDS_PAGE 7. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 9. Block membrane Transfer->Blocking Primary_Ab 10. Incubate with primary antibodies (p-rpS6, total rpS6, loading control) Blocking->Primary_Ab Secondary_Ab 11. Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection 12. Detect signal and analyze results Secondary_Ab->Detection

Caption: Workflow for determining this compound effective concentration.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • ERK pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF))

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-rpS6 (Ser235/236), anti-total rpS6, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours prior to treatment.

  • This compound Pre-treatment: Prepare a dilution series of this compound in serum-free or complete medium. A common starting range is 0.1, 1, and 10 µM. Also, include a DMSO vehicle control. Remove the medium from the cells and add the medium containing this compound or DMSO. Incubate for 1-2 hours.

  • Stimulation: Add the ERK pathway activator (e.g., 400 ng/ml PMA or 100 ng/ml EGF) to the wells and incubate for 20-30 minutes.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the concentration of this compound that effectively inhibits the phosphorylation of rpS6.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 to 10 µM. Add the different concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.

    • For CellTiter-Glo® Assay: a. Follow the manufacturer's instructions to prepare the reagent. b. Add the reagent to each well, mix, and incubate as recommended. c. Measure the luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Important Considerations and Off-Target Effects

Logical_Relationship BI_D1870 This compound RSK_Inhibition Primary Target: RSK Inhibition BI_D1870->RSK_Inhibition Off_Target Potential Off-Target Effects (at higher concentrations) BI_D1870->Off_Target Downstream_Effects Inhibition of RSK-mediated cellular processes RSK_Inhibition->Downstream_Effects Validation Experimental Validation is Critical: - Use lowest effective concentration - Complement with genetic approaches (RNAi) Downstream_Effects->Validation Other_Kinases Inhibition of other kinases (e.g., PLK1, Aurora B) Off_Target->Other_Kinases mTOR_Modulation Modulation of mTORC1 signaling (RSK-independent) Off_Target->mTOR_Modulation Other_Kinases->Validation mTOR_Modulation->Validation

References

Application Notes and Protocols for BI-D1870 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-D1870 is a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It acts as an ATP-competitive inhibitor, targeting the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with high specificity.[3] RSK proteins are key downstream effectors of the Ras-ERK1/2 signaling pathway, playing crucial roles in regulating cell proliferation, survival, and protein synthesis.[4][5] Dysregulation of the ERK/RSK signaling axis has been implicated in various cancers, making RSK an attractive target for therapeutic intervention.

Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status. When studying the effects of this compound, Western blotting is indispensable for verifying the inhibition of RSK activity and assessing its impact on downstream signaling pathways. These application notes provide detailed protocols and supporting data for the effective use of this compound in Western blot experiments.

Mechanism of Action

This compound selectively inhibits all four isoforms of RSK. It has been shown to prevent the RSK-mediated phosphorylation of downstream substrates such as glycogen synthase kinase-3β (GSK-3β) and LKB1.[1] Furthermore, studies have demonstrated that this compound can modulate cell survival signaling pathways, including the PI3K-Akt-mTORC1 axis, leading to the inhibition of protein translation through reduced phosphorylation of ribosomal protein S6 (rpS6) and 4E-BP1.[5][6] While highly specific for RSK, it is important to note that at higher concentrations, this compound may exhibit off-target effects on other kinases like PLK1 and Aurora B.[7][8]

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against RSK isoforms.

Kinase IsoformIC50 (nM)
RSK110 - 31
RSK220 - 24
RSK318
RSK415

Data compiled from multiple sources.[1][2][6]

Cellular Activity and Recommended Concentrations for Western Blot

The effective concentration of this compound in cell-based assays can vary depending on the cell type and the specific downstream target being investigated. The following table provides a range of concentrations reported in the literature for observing effects on protein phosphorylation by Western blot.

Cell LineConcentration RangeDownstream Target(s) Analyzed by Western BlotReference
HEK-2931 - 10 µMp-GSK3α/β, p-LKB1, p-rpS6[6][9]
Rat-210 µMp-GSK3β, p-LKB1[9]
LN-18, LN-2291 - 10 µMp-p70S6K, p-rpS6[6]
SCC4, HSC-31 - 3 µMApoptosis markers, p-Akt, p-p38 MAPK[6]
Neuroblastoma (SH-SY5Y)1 - 5 µMp-PI3K, p-Akt, p-mTOR, p-rpS6, p-4EBP1[5]
AML (MOLM-13, MV-4-11, HL60)1.6 - 2.6 µM (IC50)p-RB, Cyclin A/B, p-CDC2, Caspase 3, p-rpS6[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway primarily affected by this compound.

BI_D1870_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK (p90RSK) ERK->RSK Downstream Downstream Substrates (e.g., GSK3β, LKB1, rpS6) RSK->Downstream BID1870 This compound BID1870->RSK Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits the Ras-ERK-RSK signaling pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound prior to Western blot analysis.

  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 16-24 hours prior to treatment.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in fresh culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell type and experimental goals.

    • Include a vehicle control by treating a parallel set of cells with the same concentration of DMSO used in the highest this compound treatment group.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes to 48 hours, depending on the specific cellular response being investigated.[5][9] A time-course experiment is recommended to determine the optimal treatment duration.

  • Cell Stimulation (Optional): In some experimental setups, cells are stimulated with a growth factor (e.g., EGF) or a phorbol ester (e.g., PMA) to activate the ERK/RSK pathway.[9] this compound is typically added as a pre-treatment for 30-60 minutes before the addition of the stimulus.

  • Cell Lysis: After treatment, proceed immediately to cell lysis for protein extraction.

Western Blot Protocol for Analyzing this compound Effects

This protocol outlines the steps for performing a Western blot to assess changes in protein phosphorylation following this compound treatment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.[10][11]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15-20 minutes at 4°C.[11]

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x or 6x Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.[11]

    • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[10]

    • Perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Phospho-RSK (e.g., Ser380)

      • Total RSK

      • Phospho-rpS6 (e.g., Ser235/236)

      • Total rpS6

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., GAPDH, β-actin, or α-tubulin)

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three to five times for 5-10 minutes each with TBST.[10]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

    • Capture the image using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the signal of the phospho-protein to the total protein and/or the loading control.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for a typical Western blot analysis using this compound.

Western_Blot_Workflow CellCulture 1. Cell Culture & Seeding Treatment 2. This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., p-RSK) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. ECL Detection SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of this compound effects.

References

Application Notes: BI-D1870 for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BI-D1870 is a potent and specific, cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway and are implicated in the regulation of numerous cellular processes, including cell proliferation, survival, and motility.[2][3] In various cancer models, including acute myeloid leukemia (AML), neuroblastoma, and chronic lymphocytic leukemia (CLL), this compound has been shown to suppress proliferation and effectively induce apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.[4][5][6][7] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily by inhibiting RSK, which in turn disrupts several downstream signaling pathways crucial for cell survival and proliferation. One major mechanism involves the inhibition of the PI3K-Akt-mTORC1 signaling axis.[7][8] By inhibiting RSK, this compound can lead to the dephosphorylation of downstream mTORC1 targets like ribosomal protein S6 (RPS6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which suppresses protein synthesis.[4][7][9] This can trigger caspase-dependent apoptosis.[4][9]

Additionally, this compound has been shown to induce mitotic arrest, specifically blocking the metaphase-to-anaphase transition, which leads to the activation of apoptosis.[10] The induction of apoptosis by this compound is often characterized by the activation of executioner caspases like caspase-3, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, including the downregulation of anti-apoptotic Mcl-1 and Bcl-2 and the upregulation of pro-apoptotic Bax.[6][7][11]

BI_D1870_Pathway cluster_0 Upstream Signaling cluster_1 This compound Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcome Ras Ras/MAPK Pathway ERK ERK1/2 Ras->ERK RSK RSK ERK->RSK Activates mTORC1 mTORC1 RSK->mTORC1 Regulates Mitosis Mitotic Progression (Metaphase -> Anaphase) RSK->Mitosis Regulates Bcl2_Family Bcl-2 Family (Bcl-2, Mcl-1, Bax) RSK->Bcl2_Family Regulates BID1870 This compound BID1870->RSK Inhibits Protein_Synth Protein Synthesis (RPS6, 4E-BP1) mTORC1->Protein_Synth Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) Protein_Synth->Apoptosis Inhibition leads to Mitosis->Apoptosis Arrest leads to Bcl2_Family->Apoptosis Modulation leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Duration Reference
SH-SY5Y Neuroblastoma 1.28 48h [7]
SK-N-DZ Neuroblastoma 2.61 48h [7]
IMR-32 Neuroblastoma 5.6 48h [7]
SK-N-SH Neuroblastoma 11.23 48h [7]
SK-N-BE(2) Neuroblastoma 11.26 48h [7]

| CLL Cells | Chronic Lymphocytic Leukemia | ~12 (mean) | 18h |[6] |

Table 2: Apoptosis Induction by this compound in Neuroblastoma Cells

Cell Line This compound Conc. Duration Apoptotic Cells (%) Reference
SK-N-DZ High Dose 48h ~10% [7]

| SK-N-DZ | High Dose | 72h | ~25% |[7] |

Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and membrane integrity using Propidium Iodide (PI).[12]

Materials:

  • This compound (dissolved in DMSO)

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[13]

  • Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated (e.g., DMSO) negative control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]

  • Cell Harvesting:

    • Adherent cells: Gently detach cells using trypsin. Neutralize with complete medium and collect the cell suspension. Combine with the supernatant from the culture plate, which may contain floating apoptotic cells.[14]

    • Suspension cells: Directly collect the cells from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[14][15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer within one hour.[14]

    • Use unstained and single-stained controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V negative / PI negative.[12]

    • Early apoptotic cells: Annexin V positive / PI negative.[12]

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.[12]

Annexin_V_Workflow start Start cell_seeding 1. Seed Cells start->cell_seeding treatment 2. Treat with this compound and Controls cell_seeding->treatment harvest 3. Harvest Adherent & Suspension Cells treatment->harvest wash 4. Wash with Cold PBS harvest->wash stain 5. Resuspend in Binding Buffer & Stain with Annexin V/PI wash->stain incubate 6. Incubate 15-20 min in Dark stain->incubate acquire 7. Add Binding Buffer & Acquire on Flow Cytometer incubate->acquire analyze 8. Analyze Data (Viable, Early/Late Apoptotic) acquire->analyze end End analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes the use of Western blotting to detect key protein markers of apoptosis, such as cleaved caspases and PARP, following treatment with this compound.[17]

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment & Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash cells twice with ice-cold PBS.[13]

    • Lyse cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes.[18]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]

  • SDS-PAGE and Transfer:

    • Normalize samples to the same protein concentration, add Laemmli buffer, and boil for 5-10 minutes.[18]

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[18]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[18]

    • Wash the membrane three times with TBST.[13]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.[18]

    • Capture the signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[17] An increase in the cleaved forms of Caspase-3 and PARP, or a change in the Bax/Bcl-2 ratio, is indicative of apoptosis.[17]

Western_Blot_Workflow start Start treatment 1. Cell Treatment with this compound start->treatment lysis 2. Cell Lysis & Lysate Collection treatment->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking antibodies 7. Primary & Secondary Antibody Incubation blocking->antibodies detection 8. Chemiluminescent Detection antibodies->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot workflow for analyzing apoptosis markers.

References

BI-D1870: A Potent RSK Inhibitor for Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-D1870, a cell-permeable and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, has emerged as a promising investigational agent in the study of neuroblastoma (NB). This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research, summarizing its mechanism of action, effects on key cellular processes, and methodologies for its application in both in vitro and in vivo models.

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, with high-risk cases presenting a significant therapeutic challenge. The Ribosomal S6 Kinase (RSK) family, comprising RSK1, RSK2, RSK3, and RSK4, are downstream effectors of the Ras-MAPK signaling pathway and are implicated in regulating cell proliferation, survival, and motility. This compound is a potent inhibitor of all RSK isoforms.[1][2][3] Recent studies have demonstrated that this compound effectively inhibits neuroblastoma cell proliferation, induces apoptosis, and causes cell cycle arrest, suggesting its potential as a therapeutic agent.[3][4] Notably, its efficacy appears to be independent of MYCN amplification status, a key prognostic marker in neuroblastoma.[5]

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK isoforms.[1] In neuroblastoma, the inhibitory action of this compound extends beyond direct RSK inhibition, significantly impacting the PI3K-Akt-mTORC1 signaling pathway.[3][4] This dual effect leads to the inhibition of protein translation and microtubule formation, ultimately culminating in mitotic dysfunction and apoptosis.[3][4]

The inhibition of the PI3K-Akt-mTORC1 axis by this compound results in the reduced phosphorylation of downstream targets such as ribosomal protein S6 (RPS6) and 4E-BP1.[3][4] This disrupts protein synthesis, a critical process for rapidly dividing cancer cells. Furthermore, this compound treatment leads to the downregulation of proteins involved in microtubule stability and formation, such as CLIP170 and Aurora A, causing defects in mitosis and G2/M phase cell cycle arrest.[4]

BI-D1870_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Raptor Raptor 4EBP1 4E-BP1 mTORC1->4EBP1 RPS6 RPS6 mTORC1->RPS6 CLIP170 CLIP170 mTORC1->CLIP170 AuroraA Aurora A mTORC1->AuroraA Protein_Translation Protein Translation 4EBP1->Protein_Translation RPS6->Protein_Translation Cell_Cycle_Progression G2/M Arrest Protein_Translation->Cell_Cycle_Progression Microtubule_Formation Microtubule Formation & Stability CLIP170->Microtubule_Formation AuroraA->Microtubule_Formation Microtubule_Formation->Cell_Cycle_Progression BID1870 This compound BID1870->RSK BID1870->PI3K BID1870->Akt BID1870->mTORC1 Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis

Caption: this compound signaling pathway in neuroblastoma.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various neuroblastoma cell lines after 48 hours of treatment.

Cell LineMYCN StatusIC50 (µM)Reference
SH-SY5YNon-amplified1.28[4]
SK-N-DZAmplified2.61[4]
IMR-32Amplified5.6[4]
SK-N-SHNon-amplified11.23[4]
SK-N-BE(2)Amplified11.26[4]
In Vivo Efficacy: Xenograft Model

In a subcutaneous xenograft model using SH-SY5Y cells in 3-week-old male mice, this compound demonstrated significant anti-tumor activity.

Treatment GroupDosageAdministrationTumor Weight ReductionReference
Control (PBS)-Intravenous (daily for 7 days)-[4]
This compound10 mg/kgIntravenous (daily for 7 days)Significant[4]
This compound20 mg/kgIntravenous (daily for 7 days)Significant[4]
This compound40 mg/kgIntravenous (daily for 7 days)~60%[4]

Experimental Protocols

Cell Culture

Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-DZ) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the cytotoxic effect of this compound on neuroblastoma cells.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_BID1870 Add varying concentrations of this compound Incubate_24h->Add_BID1870 Incubate_48h Incubate for 48h Add_BID1870->Incubate_48h Add_CCK8 Add CCK-8 solution Incubate_48h->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: Workflow for Cell Viability Assay.

Materials:

  • Neuroblastoma cells

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of the PI3K-Akt-mTORC1 Pathway

This protocol is for assessing the effect of this compound on key proteins in the PI3K-Akt-mTORC1 signaling pathway.

Materials:

  • Neuroblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-RPS6, anti-RPS6, anti-p-4E-BP1, anti-4E-BP1, anti-Raptor, anti-RSK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Treat neuroblastoma cells with desired concentrations of this compound (e.g., 1/2 IC50, IC50, 2x IC50) for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of neuroblastoma cells.

Materials:

  • Neuroblastoma cells

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 12 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. Data can be analyzed with software like ModFit LT.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 12, 48, or 72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 5: In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Study_Workflow Start Start Inject_Cells Subcutaneously inject SH-SY5Y cells into mice Start->Inject_Cells Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize_Mice Randomize mice when tumors reach ~100 mm³ Monitor_Tumor->Randomize_Mice Treat_Mice Administer this compound or vehicle (intravenously, daily for 7 days) Randomize_Mice->Treat_Mice Measure_Tumor Measure tumor volume and mouse weight regularly Treat_Mice->Measure_Tumor Sacrifice_Mice Sacrifice mice and ex-vivo tumor analysis Measure_Tumor->Sacrifice_Mice Analyze_Data Analyze Data Sacrifice_Mice->Analyze_Data

Caption: Workflow for In Vivo Xenograft Study.

Materials:

  • Immunocompromised mice (e.g., 3-week-old male BALB/c nude mice)

  • SH-SY5Y neuroblastoma cells

  • This compound

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject one million SH-SY5Y cells into the right axilla of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a volume of approximately 90-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, and 40 mg/kg this compound).[4]

  • Administer this compound or vehicle intravenously daily for 7 days.

  • Measure tumor volume and mouse body weight every 2-3 days.

  • At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Tumor tissue can be further analyzed by histopathology (H&E staining), immunofluorescence, or Western blotting.

Conclusion

This compound is a valuable tool for investigating the role of RSK and the PI3K-Akt-mTORC1 pathway in neuroblastoma. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of this compound. The quantitative data presented highlights its potent anti-proliferative and pro-apoptotic effects in various neuroblastoma cell lines and in a preclinical in vivo model. Further research into combination therapies and the long-term effects of this compound is warranted to fully elucidate its clinical potential for the treatment of neuroblastoma.

References

Application Notes and Protocols for BI-D1870 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family, in the context of Acute Myeloid Leukemia (AML) research. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in studying the effects of this compound on AML cells.

Introduction to this compound in AML

This compound is a cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of all RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[1] The RSK family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway, which is frequently dysregulated in cancer, including AML. Elevated levels of phosphorylated RSK have been observed in AML patient samples and are associated with poor survival, highlighting RSK as a promising therapeutic target.[2][3]

In AML cells, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis.[1][2] A key mechanism of action is the disruption of mitotic exit. This compound treatment leads to the stabilization of the Spindle Assembly Checkpoint (SAC), preventing the dissociation of the Mitotic Arrest Deficient 2 (MAD2) protein from the Anaphase-Promoting Complex/Cyclosome (APC/C) activator, CDC20.[2][4] This sustained inhibition of APC/C prevents the degradation of key mitotic proteins like Cyclin B, leading to mitotic arrest and subsequent apoptosis.[2][4]

Furthermore, this compound has demonstrated synergistic anti-leukemic activity when used in combination with the microtubule-targeting agent vincristine.[1][3] This combination significantly enhances mitotic arrest and apoptosis in AML cells.[1][3]

Key Applications

  • Inhibition of AML cell proliferation: this compound effectively reduces the viability of various AML cell lines in a dose-dependent manner.

  • Induction of apoptosis: Treatment with this compound leads to programmed cell death in AML cells.

  • Cell cycle analysis: this compound induces a robust G2/M phase arrest, which can be quantified by flow cytometry.

  • Investigation of mitotic exit: The compound serves as a tool to study the molecular mechanisms governing the metaphase-to-anaphase transition.

  • Synergistic drug combination studies: this compound can be used in combination with other chemotherapeutic agents, such as vincristine, to explore enhanced anti-cancer effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human AML Cell Lines
Cell LineIC50 (µM) after 48hKey Characteristics
MOLM-131.62[2][5]FLT3-ITD positive
MV-4-111.91[2][5]FLT3-ITD positive
HL-602.52[2][5]Myeloblastic
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
Treatment (12 hours)G1 Phase (%)G2 Phase (%)M Phase (%)
Control (DMSO)48.5 ± 1.823.9 ± 1.42.6 ± 0.1
This compound (5 µM)22.0 ± 1.048.2 ± 1.97.6 ± 0.1
Data are presented as mean ± SEM (n=3).[2]
Table 3: Induction of Apoptosis by this compound and Vincristine Combination in AML Cell Lines
Cell LineTreatment (48 hours)Annexin V-Positive Cells (%)
Nalm-6This compound (2.5 µM) + Vincristine (5 nM)58.4 ± 0.8
HL-60This compound (2.5 µM) + Vincristine (5 nM)90.8 ± 0.3
Data are presented as mean ± SEM (n=3).[2]

Signaling Pathways and Experimental Workflows

BI_D1870_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 This compound Intervention cluster_2 Mitotic Exit Regulation cluster_3 Cellular Outcomes Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway RSK RSK Ras/MAPK Pathway->RSK Activates MAD2_Conformation MAD2 Conformation Change RSK->MAD2_Conformation Promotes Phosphorylation-induced Conformation Change This compound This compound This compound->RSK Inhibits MCC_Disassembly MCC Disassembly This compound->MCC_Disassembly Inhibits MAD2_Conformation->MCC_Disassembly Leads to APC/C_Activation APC/C Activation MCC_Disassembly->APC/C_Activation Allows Mitotic_Arrest Mitotic_Arrest MCC_Disassembly->Mitotic_Arrest Leads to Cyclin_B_Degradation Cyclin B Degradation APC/C_Activation->Cyclin_B_Degradation Leads to Mitotic_Exit Mitotic_Exit Cyclin_B_Degradation->Mitotic_Exit Enables Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Mechanism of this compound-induced mitotic arrest and apoptosis in AML cells.

Experimental_Workflow cluster_assays Downstream Assays AML_Cell_Culture AML Cell Culture (e.g., HL-60, MV-4-11, MOLM-13) Treatment Treatment with this compound (and/or Vincristine) AML_Cell_Culture->Treatment Incubation Incubation (Time-course and Dose-response) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Incubation->Western_Blot

Caption: General experimental workflow for studying the effects of this compound in AML.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • AML cell lines (e.g., HL-60, MV-4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest AML cells and perform a cell count.

    • Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

    • Add the desired concentrations of this compound to the wells. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat AML cells with this compound (e.g., 1.5 µM for 48 hours for combination studies) and/or vincristine (e.g., 3 nM) as per your experimental design.[1]

    • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained and single-stained controls for setting compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control AML cells

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Culture and treat AML cells with this compound (e.g., 2.5 µM for 24 hours).[1]

    • Harvest approximately 1 x 10^6 cells by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of key proteins involved in the this compound-induced signaling pathway.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary and secondary antibodies (see Table 4)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagents.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or β-tubulin).

Table 4: Recommended Primary Antibodies for Western Blot Analysis
Target ProteinSupplierCatalog NumberApplication
Phospho-RSK (Thr573)Cell Signaling Technology#9346WB
Pan-RSKR&D SystemsMAB2056WB
MAD2Santa Cruz Biotechnologysc-6268WB
CDC20Santa Cruz Biotechnologysc-13162WB
Cyclin B1Santa Cruz Biotechnologysc-752WB
Cleaved Caspase-3 (Asp175)Cell Signaling Technology#9661WB
Cleaved PARP (Asp214)Cell Signaling Technology#9541WB
β-actinSigma-AldrichA5441WB
β-tubulinSanta Cruz Biotechnologysc-9104WB
This is a suggested list of antibodies based on published research.[2] Researchers should validate the performance of each antibody in their specific experimental setup.

References

Application Notes and Protocols for BI-D1870 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-D1870 is a potent and specific, cell-permeable, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It effectively inhibits RSK1, RSK2, RSK3, and RSK4 with IC50 values in the low nanomolar range, demonstrating significant selectivity over other kinases.[2][4] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of RSK signaling in cellular processes such as cell proliferation, survival, and motility.[2] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 391.42 g/mol [1][4][5]
Molecular Formula C₁₉H₂₃F₂N₅O₂[1][3][6]
Appearance White to off-white solid[6]
Purity >98%
Solubility
   DMSOUp to 100 mg/mL (255.48 mM)[4][5]
   EthanolSoluble[1][7]
   WaterInsoluble[2][4]
   DMF10 mg/mL[3]
   DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[3]
Storage (Powder) -20°C for up to 3 years[2][4][5]
Storage (in Solvent) -80°C for up to 2 years, -20°C for up to 1 year[4][5][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of this compound (Molecular Weight = 391.42 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. To continue the example, add 1 mL of DMSO to the 3.914 mg of powder.

    • Note on DMSO: Use fresh, high-quality anhydrous DMSO as moisture can reduce the solubility of this compound.[4]

  • Dissolution: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5][6] When ready to use, thaw a single aliquot at room temperature and dilute it to the desired final concentration in the appropriate cell culture medium or assay buffer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.

BI_D1870_Pathway cluster_upstream Upstream Activators cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Substrates Growth Factors Growth Factors ERK ERK Growth Factors->ERK Phorbol Esters Phorbol Esters Phorbol Esters->ERK RSK RSK ERK->RSK Activates GSK3b GSK3β RSK->GSK3b Phosphorylates LKB1 LKB1 RSK->LKB1 Phosphorylates Other_Substrates Other Substrates RSK->Other_Substrates Phosphorylates This compound This compound This compound->RSK Inhibits

Caption: this compound inhibits the RSK signaling pathway.

Experimental_Workflow A Prepare 10 mM This compound Stock in DMSO B Aliquot and Store at -80°C A->B C Thaw Aliquot and Dilute to Working Concentration in Assay Buffer B->C D Treat Cells/Perform Biochemical Assay C->D E Analyze Downstream Effects (e.g., Western Blot for p-GSK3β) D->E

References

Application Notes and Protocols for Immunofluorescence Staining with BI-D1870 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-D1870 is a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, including RSK1, RSK2, RSK3, and RSK4, with IC50 values in the low nanomolar range.[1][2] RSK isoforms are key downstream effectors of the Ras-ERK1/2 signaling pathway, playing a crucial role in regulating cell proliferation, survival, and motility.[3] Consequently, this compound is a valuable tool for investigating the physiological functions of RSK and for exploring its therapeutic potential in diseases characterized by aberrant ERK/RSK signaling, such as cancer.

These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the cellular effects of this compound treatment. Immunofluorescence is a powerful technique for visualizing the subcellular localization and expression levels of specific proteins. By combining this compound treatment with IF, researchers can gain insights into how RSK inhibition affects various cellular processes, including protein trafficking, signaling pathway activation, and cytoskeletal organization.

Mechanism of Action and Signaling Pathways

This compound acts as an ATP-competitive inhibitor of the N-terminal kinase domain of RSK isoforms.[4] The primary signaling pathway inhibited by this compound is the canonical Ras/ERK/RSK pathway. However, it is important to note that this compound has been reported to have off-target effects, particularly at higher concentrations. One of the most significant off-target activities is the modulation of the PI3K-Akt-mTORC1 signaling pathway.[5] Additionally, this compound can inhibit other kinases, such as Polo-like kinase 1 (PLK1) and Aurora B, which are involved in mitosis.[6]

On-Target Signaling Pathway: ERK/RSK

ERK_RSK_Pathway ERK/RSK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Substrates Cytoplasmic & Nuclear Substrates RSK->Substrates Response Cell Proliferation, Survival, Motility Substrates->Response BID1870 This compound BID1870->RSK

Caption: Canonical ERK/RSK signaling pathway and the inhibitory action of this compound.

Off-Target Signaling Pathway: PI3K/Akt/mTORC1

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTORC1 Signaling Pathway (this compound Off-Target Effects) GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation S6K1->Translation _4EBP1->Translation BID1870 This compound BID1870->mTORC1

Caption: Off-target effect of this compound on the PI3K/Akt/mTORC1 signaling pathway.

Data Presentation: Quantitative Analysis of Immunofluorescence

The following tables present illustrative quantitative data that could be obtained from immunofluorescence experiments investigating the effects of this compound. This data is representative of expected outcomes based on the known mechanism of action and published qualitative findings.

Table 1: Effect of this compound on the Subcellular Localization of a Putative RSK Substrate

This table illustrates the quantification of nuclear translocation of a hypothetical RSK substrate "Protein X" that is known to shuttle between the cytoplasm and nucleus upon phosphorylation by RSK.

Treatment GroupThis compound Conc. (µM)StimulationMean Nuclear/Cytoplasmic Fluorescence Ratio ± SEM% of Cells with Predominantly Nuclear Localization
Vehicle Control0-0.8 ± 0.0515%
Vehicle Control0Agonist (e.g., EGF)2.5 ± 0.1585%
This compound1Agonist (e.g., EGF)1.2 ± 0.0825%
This compound5Agonist (e.g., EGF)0.9 ± 0.0618%
This compound10Agonist (e.g., EGF)0.85 ± 0.0516%

Table 2: Quantification of Phospho-S6 Ribosomal Protein (Ser235/236) Fluorescence Intensity

This table demonstrates the effect of this compound on the phosphorylation of a downstream effector in the mTORC1 pathway, S6 ribosomal protein, which can be an off-target effect.

Treatment GroupThis compound Conc. (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SEM
Vehicle Control0100 ± 8
This compound1150 ± 12
This compound5220 ± 18
This compound10250 ± 21

Experimental Protocols

General Immunofluorescence Staining Protocol for Adherent Cells

This protocol provides a general framework for immunofluorescence staining. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and target proteins.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).

    • Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 1-24 hours). A typical starting concentration range for this compound is 1-10 µM.[7]

    • If applicable, stimulate the cells with an agonist to activate the signaling pathway of interest for a specified time before fixation.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets.

    • Perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji) to measure fluorescence intensity, subcellular distribution, or the percentage of cells exhibiting a specific phenotype.

Experimental Workflow for this compound Treatment and Immunofluorescence

IF_Workflow Immunofluorescence Workflow with this compound Treatment Start Start: Plate Cells on Coverslips Treatment Treat with this compound (or Vehicle) Start->Treatment Stimulation Optional: Agonist Stimulation Treatment->Stimulation Fixation Fixation (e.g., 4% PFA) Stimulation->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain (e.g., DAPI) SecondaryAb->Counterstain Mount Mount Coverslip Counterstain->Mount Image Image Acquisition (Microscopy) Mount->Image Analysis Quantitative Image Analysis Image->Analysis End End: Data Interpretation Analysis->End

Caption: A step-by-step workflow for immunofluorescence staining after this compound treatment.

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of RSK in cellular signaling. When coupled with immunofluorescence and quantitative image analysis, it allows for a detailed investigation of the downstream consequences of RSK inhibition. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the multifaceted effects of this compound on cellular function and protein dynamics. Careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results.

References

Troubleshooting & Optimization

BI-D1870 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges encountered when working with the RSK inhibitor, BI-D1870. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic compound with low aqueous solubility.[1] It is practically insoluble in water and ethanol but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] This characteristic is common among small-molecule kinase inhibitors which are often designed to bind to the hydrophobic ATP-binding pocket of kinases.[1]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is causing this and how can I prevent it?

A2: This common issue, often referred to as "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, it is crucial to minimize the final concentration of DMSO in your aqueous solution, typically keeping it below 1%. However, for highly insoluble compounds like this compound, even low percentages of DMSO may not prevent precipitation.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: The most commonly recommended solvent for preparing this compound stock solutions is fresh, anhydrous DMSO.[2] Moisture-absorbing DMSO can reduce the solubility of the compound.[2] It is also soluble in ethanol, though to a lesser extent than in DMSO, often requiring gentle warming and sonication.[3]

Q4: I am having trouble dissolving this compound in DMSO. What can I do?

A4: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution at 37°C for 10 minutes.[3]

  • Sonication: Use an ultrasonic bath to aid in dissolution.[3][4]

  • Vortexing: Vigorous vortexing can also help to break down aggregates and facilitate dissolution.[2]

Q5: How should I store my this compound stock solutions?

A5: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Troubleshooting Guides for Experimental Setups

In Vitro Experiments

Issue: Precipitation of this compound in cell culture media.

Solution Workflow:

G start Precipitation Observed in Media check_dmso Verify Final DMSO Concentration (aim for <0.1% - 1%) start->check_dmso prepare_intermediate Prepare Intermediate Dilutions in Media or PBS check_dmso->prepare_intermediate If precipitation persists add_serum Add this compound to Serum-Containing Media (serum proteins can aid solubility) prepare_intermediate->add_serum cosolvent Consider a Co-Solvent System (e.g., with Pluronic F-68) add_serum->cosolvent If still precipitating end Clear Solution Achieved cosolvent->end

Caption: Workflow for troubleshooting this compound precipitation in cell culture media.

Detailed Protocol for Preparing Working Solutions for In Vitro Assays:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM to 100 mM).[4] Ensure the compound is fully dissolved, using warming or sonication if necessary.[3]

  • Perform serial dilutions of the DMSO stock solution to create intermediate concentrations.

  • For the final working concentration, dilute the intermediate stock into your pre-warmed cell culture medium. It is crucial to add the this compound solution to the media with vigorous mixing to ensure rapid dispersion.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

In Vivo Experiments

Issue: Low bioavailability and precipitation of this compound upon administration.

Solution: For in vivo studies, it is often necessary to use a formulation vehicle that can maintain the solubility of this compound in an aqueous environment.

Recommended Formulation Protocols:

Formulation ComponentProtocol 1[4]Protocol 2[2]Protocol 3[4]
Solvent 1 10% DMSO5% DMSO10% DMSO
Solvent 2 40% PEG30040% PEG30090% (20% SBE-β-CD in saline)
Solvent 3 5% Tween-805% Tween-80-
Solvent 4 45% Saline50% ddH₂O-
Final Concentration ≥ 2.5 mg/mLNot specified≥ 2.5 mg/mL

Experimental Protocol for In Vivo Formulation (Protocol 1):

  • Start by dissolving this compound in DMSO to create a stock solution.

  • Sequentially add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture and continue to mix until a clear solution is achieved.

  • Finally, add saline to the mixture to reach the final desired volume and concentration.

  • It is recommended to use the prepared formulation immediately for optimal results.[2]

This compound's Mechanism of Action: Targeting the RSK and S6K Signaling Pathways

This compound is a potent and specific ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[6][7] It inhibits all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with IC₅₀ values in the low nanomolar range.[5] RSK is a key downstream effector of the Ras/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[6][8] By inhibiting RSK, this compound can suppress tumor growth and induce apoptosis.[8]

This compound also impacts the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation.[9][10] While this compound directly inhibits RSK, its effects on the mTOR pathway can lead to the inhibition of protein synthesis and cell cycle progression.[11]

Caption: Simplified signaling pathway showing the inhibitory action of this compound on RSK.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO 78199.27Use fresh, anhydrous DMSO as it is moisture-absorbing.[2]
DMSO ≥19.55~50-[3]
DMSO 100255.48May require sonication.[4]
DMSO 15~38.3-[12]
Ethanol ≥2.5~6.4Requires gentle warming and sonication.[3]
Water Insoluble--[2]
DMF 10~25.5-[12]
DMSO:PBS (pH 7.2) (1:2) 0.3~0.77-[12]

References

Technical Support Center: Optimizing BI-D1870 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of BI-D1870, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, cell-permeable, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family. It specifically targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4), preventing the phosphorylation of downstream substrates.[1][2][3][4] By inhibiting RSK, this compound can modulate several signaling pathways involved in cell proliferation, survival, and motility.[5][6][7]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a common starting range for cell-based assays is between 1 µM and 10 µM.[2][8][9] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For some sensitive cell lines, significant growth inhibition has been observed at nanomolar concentrations.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, a 10 mM stock solution can be prepared. It is recommended to use fresh DMSO, as moisture can reduce solubility.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known downstream signaling pathways affected by this compound?

A4: this compound, through its inhibition of RSK, primarily affects pathways downstream of the Ras-ERK1/2 signaling cascade.[6] A key pathway impacted is the PI3K-Akt-mTORC1 signaling axis, which plays a crucial role in protein synthesis, cell growth, and survival.[5] this compound has been shown to inhibit the phosphorylation of mTORC1 downstream targets like ribosomal protein S6 (RPS6) and 4E-BP1.[5]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound on my target.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and endpoint. Start with a broad range of concentrations (e.g., 10 nM to 20 µM) to identify the effective range.

  • Possible Cause 2: Inactive Compound.

    • Solution: Ensure proper storage of the this compound stock solution (-20°C or -80°C in DMSO).[2] If possible, verify the activity of your compound using a known positive control cell line or a biochemical assay.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to RSK inhibition. Consider investigating the expression levels of RSK isoforms in your cells. You may also explore alternative inhibitors or combination therapies.

  • Possible Cause 4: Off-Target Effects at High Concentrations.

    • Solution: High concentrations of this compound (e.g., >10 µM) have been reported to have off-target effects on other kinases like PLK1 and Aurora B.[10][11] These effects can complicate data interpretation. Whenever possible, use the lowest effective concentration determined from your dose-response studies.

Problem 2: I am observing significant off-target effects or cellular toxicity.

  • Possible Cause 1: Concentration is too high.

    • Solution: As mentioned, high concentrations can lead to off-target effects.[10][11] Lower the concentration of this compound to a range that is selective for RSK inhibition. It is critical to distinguish between RSK-specific effects and general toxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Possible Cause 3: RSK-Independent Effects.

    • Solution: Some studies suggest that this compound can induce cellular responses, such as the accumulation of p21, in an RSK-independent manner.[7][12] Be aware of these potential non-canonical effects when interpreting your results.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against RSK Isoforms

KinaseIC50 (nM)
RSK110 - 31
RSK220 - 24
RSK318
RSK415

Data compiled from multiple sources.[1][2][3]

Table 2: Cell Growth Inhibition IC50 Values for this compound in Various Human Cell Lines

Cell LineIC50 (µM)
EW-30.0358
H90.06019
KARPAS-450.16525
MOLM-131.62
MV-4-111.91
HL602.52

Data compiled from multiple sources.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Determining the Optimal this compound Concentration in a Cell Viability Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium from your DMSO stock. A typical 2-fold or 3-fold serial dilution starting from 20 µM down to the low nanomolar range is recommended. Include a vehicle control (DMSO only) at the same final concentration as your highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the viability assay) for the appropriate duration. Include both positive and negative controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against your target proteins (e.g., phospho-RPS6, total RPS6, phospho-Akt, total Akt, etc.). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Visualizations

BI_D1870_Signaling_Pathway cluster_upstream Upstream Activation cluster_rsk RSK Inhibition cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Ras Ras Growth_Factors->Ras PMA Phorbol Esters (PMA) ERK ERK1/2 PMA->ERK Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK RSK RSK1/2/3/4 ERK->RSK Activation GSK3b GSK-3β Phosphorylation RSK->GSK3b LKB1 LKB1 Phosphorylation RSK->LKB1 mTORC1_pathway PI3K-Akt-mTORC1 Pathway RSK->mTORC1_pathway RPS6 RPS6 Phosphorylation mTORC1_pathway->RPS6 FourEBP1 4E-BP1 Phosphorylation mTORC1_pathway->FourEBP1 Cell_Survival Cell Survival mTORC1_pathway->Cell_Survival Protein_Synthesis Protein Synthesis RPS6->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation BI_D1870 This compound BI_D1870->RSK Inhibition

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_optimization Concentration Optimization cluster_validation Target Validation cluster_analysis Data Analysis & Interpretation Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Dose_Response Perform Dose-Response Assay (e.g., MTT/MTS) Prepare_Stock->Dose_Response Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Treat_Cells Treat Cells with Optimal Concentration of this compound Determine_IC50->Treat_Cells Western_Blot Western Blot for Downstream Targets (e.g., p-RPS6) Treat_Cells->Western_Blot Functional_Assay Perform Functional Assays (e.g., Apoptosis, Cell Cycle) Treat_Cells->Functional_Assay Analyze_Data Analyze and Interpret Results Western_Blot->Analyze_Data Functional_Assay->Analyze_Data Consider_Off_Target Consider Potential Off-Target Effects Analyze_Data->Consider_Off_Target

Caption: Workflow for this compound Concentration Optimization.

References

Navigating Unexpected Results with BI-D1870: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the RSK inhibitor, BI-D1870. The information provided herein is intended to help interpret anomalous data and refine experimental design.

Understanding this compound: Mechanism and Targets

This compound is a potent, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family, demonstrating low nanomolar efficacy against all isoforms (RSK1, RSK2, RSK3, and RSK4).[1][2][3][4] It functions by binding to the N-terminal kinase domain of RSK.[3] While it is a valuable tool for studying RSK-mediated signaling, it is crucial to be aware of its known off-target effects to accurately interpret experimental outcomes.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets. These values can help researchers select appropriate concentrations to maximize on-target effects while minimizing off-target activity.

TargetIC50 (nM)Notes
Primary Targets
RSK110 - 31ATP-competitive inhibition.[1][2][3]
RSK220 - 24ATP-competitive inhibition.[1][3]
RSK318ATP-competitive inhibition.[1][4]
RSK415ATP-competitive inhibition.[1][4]
Known Off-Targets
PLK1~100Identified as a polo-like kinase 1 inhibitor.[1][5]
Aurora B>100Substantially inhibited at higher concentrations.[5][6]
MELK>100Off-target inhibition observed.[5][6]
MST2>100Off-target inhibition observed.[5][7]
JAK2~654Identified as a JAK2 inhibitor.[5]
BRD4~3500 (Kd)Interacts with bromodomain-containing protein 4.[1][5]

Troubleshooting Unexpected Results

This section addresses common unexpected experimental outcomes in a question-and-answer format.

FAQ 1: My cell viability has decreased more than expected, or I'm seeing apoptosis at concentrations intended to only inhibit RSK.

Possible Cause: This could be due to off-target inhibition of kinases essential for cell cycle progression and survival, such as Polo-like kinase 1 (PLK1) and Aurora B, especially at higher concentrations of this compound.[1][5][6] this compound has been shown to induce G2/M phase arrest and apoptosis in some cell lines.[8][9]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that inhibits your RSK substrate of interest without significantly impacting cell viability. It is recommended to keep cellular assay concentrations below 1 µM to minimize off-target effects.[10]

  • Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute cytotoxicity and longer-term effects on proliferation.

  • Alternative Inhibitors: Consider using a structurally different RSK inhibitor to confirm that the observed phenotype is due to RSK inhibition and not an off-target effect of this compound.

  • Target Knockdown: Use siRNA or shRNA to specifically knockdown RSK isoforms and compare the phenotype to that observed with this compound treatment.

FAQ 2: I'm observing unexpected changes in the mTOR signaling pathway, such as increased p70S6K activation.

Possible Cause: Studies have shown that this compound can paradoxically increase the activation of p70S6K, a key component of the mTORC1 pathway.[1][11] This effect is reported to be RSK-independent and thus represents a significant off-target activity.[11]

Troubleshooting Steps:

  • Monitor Multiple Pathway Components: When assessing the mTOR pathway, analyze the phosphorylation status of multiple upstream and downstream components (e.g., Akt, mTOR, 4E-BP1, and S6 ribosomal protein) to get a comprehensive view of the signaling cascade.

  • RSK-Independent Controls: Deplete RSK using siRNA/shRNA and then treat with this compound. If the effect on p70S6K persists, it confirms the effect is RSK-independent.

  • Rapamycin Co-treatment: Use rapamycin, a specific mTORC1 inhibitor, in combination with this compound to investigate if the observed effects are mTORC1-dependent.[11]

FAQ 3: I am seeing p53-independent accumulation of p21.

Possible Cause: this compound has been reported to cause a p53-independent accumulation of the cyclin-dependent kinase inhibitor p21, leading to senescence.[9] This is considered an off-target effect.[9]

Troubleshooting Steps:

  • Cell Line Comparison: Test the effect of this compound in both p53 wild-type and p53-deficient cell lines to confirm the p53-independence of p21 accumulation.

  • p21 Knockout Cells: If available, use p21-deficient cells to verify if the observed phenotype (e.g., senescence, protection from apoptosis) is p21-dependent.[9]

  • Western Blot Analysis: Carefully quantify p21 protein levels via western blot at various time points and this compound concentrations.

Experimental Protocols

General Western Blot Protocol for Assessing RSK Inhibition
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 16-24 hours if studying growth factor-stimulated pathways. Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for 30-60 minutes before stimulating with an agonist (e.g., PMA, EGF) for the appropriate time.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against phospho-RSK substrates (e.g., phospho-GSK3β, phospho-LKB1) and total protein levels, as well as antibodies to assess off-target pathway activation (e.g., phospho-p70S6K, p21).[3] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Signaling Pathways and Workflows

Signaling Pathway: this compound On-Target and Off-Target Effects

BI_D1870_pathways cluster_on_target On-Target Pathway cluster_off_target Known Off-Target Effects ERK ERK1/2 RSK RSK1/2/3/4 ERK->RSK Activates RSK_substrates RSK Substrates (e.g., GSK3β, LKB1) RSK->RSK_substrates Phosphorylates BI_D1870 This compound BI_D1870->RSK Inhibits PLK1 PLK1 CellCycle Cell Cycle Progression PLK1->CellCycle Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to AuroraB Aurora B AuroraB->CellCycle AuroraB->Apoptosis Inhibition leads to mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates p21 p21 Senescence Senescence p21->Senescence BI_D1870_off BI_D1870_off->PLK1 BI_D1870_off->AuroraB BI_D1870_off->mTORC1 RSK-independent activation BI_D1870_off->p21 Induces accumulation

Caption: On-target vs. off-target effects of this compound.

Experimental Workflow: Troubleshooting Unexpected Cell Viability Results

troubleshooting_workflow start Unexpected Decrease in Cell Viability q1 Is the this compound concentration > 1µM? start->q1 a1_yes High concentration likely causing off-target (e.g., PLK1/Aurora B) inhibition. q1->a1_yes Yes a1_no Proceed to next step. q1->a1_no No action1 Action: Perform dose-response to find lowest effective dose. a1_yes->action1 q2 Does RSK knockdown replicate the phenotype? a1_no->q2 a2_yes Phenotype is likely on-target (RSK-mediated). q2->a2_yes Yes a2_no Phenotype is likely an off-target effect. q2->a2_no No action2 Action: Confirm with structurally different RSK inhibitor. a2_no->action2

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

BI-D1870 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI-D1870. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and use of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture media?

A1: this compound has been demonstrated to be stable in tissue culture medium for at least 4 hours.[1][2][3] In experiments with HEK-293 cells, the inhibitor effectively prevented the phosphorylation of RSK substrates for this duration.[2] For longer incubation periods, it is recommended to perform a stability test under your specific experimental conditions.

Q2: What is the recommended solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[4][5][6] It is advisable to prepare fresh dilutions in your cell culture medium for each experiment to minimize potential degradation.

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound can vary depending on the cell type and the specific RSK isoform being targeted. While the in vitro IC50 values for RSK1-4 are in the nanomolar range (15-31 nM), higher concentrations (e.g., 1-10 µM) are often required in cell-based assays to achieve complete inhibition of RSK substrates.[1][3][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent RSK inhibitor, it has been shown to inhibit other kinases at higher concentrations, including Polo-like kinase 1 (PLK1) and Aurora B.[8][9][10] These off-target effects should be considered when interpreting experimental results, especially at concentrations above 1 µM.[7] Some studies suggest that certain cellular effects of this compound may be independent of RSK inhibition.[8][10][11]

Q5: Which signaling pathways are affected by this compound?

A5: this compound is a specific inhibitor of the p90 ribosomal S6 kinase (RSK) family, which are downstream effectors of the MAPK/ERK signaling pathway.[12] Therefore, it primarily impacts this pathway. Additionally, this compound has been shown to regulate the PI3K-Akt-mTORC1 signaling axis in some cancer cells.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibition of RSK activity. Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in media.Prepare fresh stock solutions of this compound in DMSO and dilute in media immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor every 24 hours.
Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment (e.g., 0.1 - 10 µM) to determine the optimal inhibitory concentration for your cell type.
Cell permeability issues: Although this compound is cell-permeable, its uptake may vary between cell lines.Increase the incubation time to allow for sufficient cellular uptake.
Unexpected cellular phenotypes or off-target effects. Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases like PLK1 and Aurora B.[8][9][10]Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally different RSK inhibitor as a control to confirm that the observed phenotype is due to RSK inhibition.
Precipitation of the compound in cell culture media. Low solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare dilutions from a high-concentration stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • HPLC or LC-MS/MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM). Include a control sample of medium with DMSO alone.

  • Incubate the medium at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the medium.

  • To stop potential degradation, immediately process or freeze the samples at -80°C.

  • Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS/MS method.[13]

  • Plot the concentration of this compound against time to determine its degradation profile and half-life in the medium.

Visualizations

Signaling Pathways

BI_D1870_Signaling_Pathway cluster_upstream Upstream Signaling cluster_rsk RSK Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activation Downstream_Substrates Downstream Substrates (e.g., GSK3β, LKB1) RSK->Downstream_Substrates Phosphorylation BI_D1870 This compound BI_D1870->RSK Inhibition

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting RSK.

PI3K_Akt_mTORC1_Pathway cluster_pi3k PI3K/Akt/mTORC1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 RPS6 RPS6 mTORC1->RPS6 _4EBP1 4E-BP1 mTORC1->_4EBP1 BI_D1870 This compound BI_D1870->PI3K Inhibition BI_D1870->Akt Inhibition BI_D1870->mTORC1 Inhibition

Caption: this compound can inhibit the PI3K-Akt-mTORC1 signaling axis.

Experimental Workflow

Stability_Workflow start Start prep_stock Prepare this compound Stock (DMSO) start->prep_stock spike_media Spike Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples analyze Analyze by HPLC or LC-MS/MS collect_samples->analyze determine_stability Determine Degradation Profile analyze->determine_stability end End determine_stability->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Troubleshooting BI-D1870 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RSK inhibitor BI-D1870 in Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a decrease in the phosphorylation of my target protein after this compound treatment?

A1: There are several potential reasons for this observation:

  • Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration of this compound can vary between cell lines and experimental conditions. A concentration of 10 µM is often used to completely inhibit RSK substrate phosphorylation in cells.[1] Ensure you are using a sufficient concentration and that the treatment duration is adequate for the inhibitor to act.

  • Inactive this compound: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions as needed.

  • Low Target Protein Expression: If the total amount of your target protein is low, detecting changes in its phosphorylation state can be challenging. Consider loading more protein onto your gel or enriching your sample for the protein of interest.[2]

  • Inefficient Phosphorylation in Control Cells: Confirm that the phosphorylation of your target protein is robustly induced in your untreated control cells. Without a strong baseline signal, observing a decrease with inhibitor treatment is difficult.

  • Antibody Issues: The phospho-specific antibody may not be sensitive enough or may have lost activity. Use a positive control to validate your antibody's performance.

Q2: I'm observing unexpected bands or changes in the molecular weight of my target protein after this compound treatment. What could be the cause?

A2: This could be due to a few factors:

  • Off-Target Effects: this compound, especially at higher concentrations, can inhibit other kinases such as PLK1 and Aurora B.[3] These off-target effects could lead to unexpected phosphorylation events and subsequent band shifts.

  • Post-Translational Modifications: Changes in phosphorylation can sometimes lead to slight shifts in a protein's migration on an SDS-PAGE gel.[4] An upward shift could indicate phosphorylation at multiple sites that are not inhibited by this compound.

  • Protein Degradation or Isoforms: The appearance of lower molecular weight bands could indicate protein degradation. Ensure that protease inhibitors are included in your lysis buffer.[4] Alternatively, your antibody may be detecting different isoforms of the target protein.

Q3: My Western blot has high background, making it difficult to interpret the results. How can I reduce the background?

A3: High background is a common issue in Western blotting. Here are some tips to reduce it:

  • Optimize Blocking: When working with phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background.[5] Increase the blocking time or the concentration of the blocking agent if necessary.

  • Adjust Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Titrate your antibodies to find the optimal dilution.

  • Thorough Washing: Increase the number and duration of your wash steps after antibody incubations to remove unbound antibodies.[6]

  • Use Fresh Buffers: Ensure all your buffers, especially the wash buffer containing Tween-20, are freshly prepared.

Q4: I am seeing changes in the mTORC1 signaling pathway (e.g., p70S6K phosphorylation) after this compound treatment. Is this expected?

A4: Yes, this can be an off-target effect of this compound. Studies have shown that this compound can increase the activation of p70S6K, a key component of the mTORC1 pathway, in a manner that is independent of RSK.[7] It is important to be aware of this potential off-target effect when interpreting your results and to confirm your findings using other methods if necessary.

Quantitative Data Summary

ParameterValueKinase(s)Notes
IC50 15 nMRSK4In vitro kinase assay.[8]
18 nMRSK3In vitro kinase assay.[8]
24 nMRSK2In vitro kinase assay.[8]
31 nMRSK1In vitro kinase assay.[8]
~30 nMRSK2 (N-terminal domain)In vitro kinase assay.[8][9]
100 nMPLK1In vitro kinase assay.[8]
Working Concentration (In vivo/Cell-based) 1-10 µMRSK isoformsEffective concentrations can vary depending on the cell line and experimental conditions. A concentration of 10 µM has been shown to inhibit RSK-mediated phosphorylation in cells.[1][8]

Experimental Protocols

General Western Blot Protocol for Assessing this compound Efficacy

This protocol provides a general framework. Optimization of specific steps may be required for your particular experiment.

1. Cell Lysis and Protein Quantification: a. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. d. Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with wash buffer.

4. Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Use a phospho-specific antibody for your target and an antibody for the total protein on a separate blot or after stripping. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

5. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Visualizations

BI_D1870_Signaling_Pathway cluster_upstream Upstream Signaling cluster_rsk RSK Signaling cluster_off_target Off-Target Effects GrowthFactors Growth Factors / Mitogens Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK (RSK1/2/3/4) ERK->RSK Substrates RSK Substrates (e.g., GSK3β, LKB1) RSK->Substrates Phosphorylation Phosphorylation Substrates->Phosphorylation mTORC1 mTORC1/p70S6K PLK1_AuroraB PLK1 / Aurora B Other_Kinases Other Kinases BID1870 This compound BID1870->RSK Inhibition BID1870->mTORC1 Activation (RSK-independent) BID1870->PLK1_AuroraB Inhibition BID1870->Other_Kinases Potential Inhibition

Caption: Signaling pathway showing the action of this compound on the RSK pathway and its potential off-target effects.

WB_Troubleshooting_Workflow cluster_no_signal Troubleshooting: No/Weak Signal cluster_high_bg Troubleshooting: High Background cluster_wrong_bands Troubleshooting: Incorrect Bands Start Start: Unexpected Western Blot Result Problem Categorize the Problem Start->Problem NoSignal No/Weak Signal Problem->NoSignal No inhibition or weak signal HighBg High Background Problem->HighBg Bands obscured WrongBands Incorrect Bands Problem->WrongBands Unexpected size or number CheckInhibitor Verify this compound concentration and activity NoSignal->CheckInhibitor OptimizeBlocking Optimize blocking (use BSA for phospho-Abs) HighBg->OptimizeBlocking ConsiderOffTarget Consider off-target effects of this compound WrongBands->ConsiderOffTarget CheckAntibody Check primary/secondary antibody dilutions and activity CheckInhibitor->CheckAntibody CheckProtein Confirm protein loading and transfer efficiency (Ponceau S) CheckAntibody->CheckProtein CheckPhospho Ensure robust phosphorylation in control CheckProtein->CheckPhospho Solution Problem Resolved CheckPhospho->Solution TitrateAntibody Titrate primary/secondary antibody concentrations OptimizeBlocking->TitrateAntibody IncreaseWashes Increase wash steps (duration and number) TitrateAntibody->IncreaseWashes IncreaseWashes->Solution CheckDegradation Check for protein degradation (use protease inhibitors) ConsiderOffTarget->CheckDegradation ReviewLiterature Review literature for known PTMs or isoforms CheckDegradation->ReviewLiterature ReviewLiterature->Solution

Caption: A logical workflow for troubleshooting common issues in this compound Western blot experiments.

References

BI-D1870 Toxicity in Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of BI-D1870 in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2][3] It targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4) with IC50 values in the low nanomolar range.[1][3][4] RSK is a key downstream effector of the Ras-ERK signaling pathway and plays a crucial role in regulating cell proliferation, survival, and motility.[2][5]

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound is expected to inhibit RSK-mediated phosphorylation of its downstream substrates. This can lead to several cellular outcomes, including:

  • Inhibition of cell proliferation: this compound has been shown to inhibit the growth of various cancer cell lines.[2][6]

  • Induction of apoptosis: The compound can trigger programmed cell death in sensitive cell lines.[2][7]

  • Cell cycle arrest: this compound can cause cells to arrest in the G2/M phase of the cell cycle.[2][6]

  • Generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. [1]

Q3: Are there known off-target effects of this compound?

Yes, several off-target effects of this compound have been reported and should be considered when interpreting experimental results. These include:

  • Inhibition of other kinases at higher concentrations, such as Aurora B, MELK, and MST2.[8][9][10]

  • Interaction with bromodomain-containing protein 4 (BRD4).[8]

  • Inhibition of JAK2 with an IC50 of approximately 654 nM.[8]

  • RSK-independent alterations in mTORC1 signaling.[11]

  • Induction of p21 in a transcription- and p53-independent manner.[5]

  • Inhibition of phosphodiesterase (PDE) activity in cardiac myocytes.[12]

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity in my cell line.

  • Question: Could my cell line be resistant to this compound?

    • Answer: Yes, the sensitivity of cell lines to this compound can vary significantly. Check the IC50 values for your specific cell line or similar cell types in the literature (see Table 1). Resistance can be multifactorial, potentially involving differences in drug metabolism, target expression, or compensatory signaling pathways.

  • Question: Am I using the correct concentration and incubation time?

    • Answer: IC50 values for this compound can range from nanomolar to micromolar depending on the cell line and assay duration.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your system. Ensure the incubation time is sufficient to observe an effect, typically ranging from 24 to 72 hours.

  • Question: Could the compound have degraded?

    • Answer: Proper storage and handling of this compound are essential. Ensure it is stored as recommended by the manufacturer and that the solvent used for reconstitution is appropriate and fresh.

Issue 2: I am observing toxicity in my control (vehicle-treated) cells.

  • Question: Is the solvent (e.g., DMSO) concentration too high?

    • Answer: High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final solvent concentration below 0.1% and to include a vehicle-only control in all experiments to account for any solvent-induced effects.

Issue 3: My results are inconsistent with published data.

  • Question: Could off-target effects be influencing my results?

    • Answer: As detailed in the FAQs, this compound has known off-target effects that can lead to unexpected phenotypes.[5][8][11] For example, this compound can induce p21 accumulation and senescence independently of RSK.[5] Consider using a secondary, structurally different RSK inhibitor or genetic approaches (e.g., siRNA/shRNA knockdown of RSK) to validate that the observed effects are on-target.

  • Question: Are my cell culture conditions optimal?

    • Answer: Cell density, passage number, and media composition can all influence a cell's response to a drug. Ensure your cell culture practices are consistent and that cells are healthy and in the logarithmic growth phase at the start of the experiment.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
EW-3Not Specified0.0358Not Specified[1]
H9Not Specified0.06019Not Specified[1]
KARPAS-45Not Specified0.16525Not Specified[1]
SH-SY5YNeuroblastoma1.2848[2]
SK-N-DZNeuroblastoma2.6148[2]
IMR-32Neuroblastoma5.648[2]
SK-N-SHNeuroblastoma11.2348[2]
SK-N-BE(2)Neuroblastoma11.2648[2]
MOLM-13Acute Myeloid Leukemia1.62Not Specified[6]
MV-4-11Acute Myeloid Leukemia1.91Not Specified[6]
HL60Acute Myeloid Leukemia2.52Not Specified[6]

Experimental Protocols

1. Cell Viability Assay (e.g., CCK8/MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CCK8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using a suitable software package.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

3. Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RSK, total RSK, phospho-S6, total S6, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BI_D1870_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK p90 RSK ERK->RSK Activates CREB CREB RSK->CREB mTORC1 mTORC1 RSK->mTORC1 GSK3b GSK3β RSK->GSK3b LKB1 LKB1 RSK->LKB1 Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Cell_Survival Cell Survival mTORC1->Cell_Survival BI_D1870 This compound BI_D1870->RSK Inhibits Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound Serial Dilutions (Include Vehicle Control) adhere->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., CCK8) incubate->add_reagent measure Measure Absorbance add_reagent->measure analyze Analyze Data & Calculate IC50 measure->analyze end_node End analyze->end_node Troubleshooting_Logic cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting issue Unexpected Result Observed (e.g., No Cytotoxicity) check_concentration Is Concentration Appropriate? (Dose-Response) issue->check_concentration check_time Is Incubation Time Sufficient? issue->check_time check_compound Is Compound Integrity OK? issue->check_compound check_solvent Is Vehicle Control OK? issue->check_solvent check_resistance Is Cell Line Resistant? (Check Literature IC50s) check_concentration->check_resistance check_time->check_resistance check_off_target Could Off-Target Effects be Responsible? (Validate with second inhibitor/siRNA) check_resistance->check_off_target check_conditions Are Culture Conditions Consistent? check_off_target->check_conditions solution Formulate New Hypothesis / Optimize Protocol check_conditions->solution

References

BI-D1870 Dissolution in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols and troubleshooting advice for dissolving the RSK inhibitor BI-D1870 in DMSO. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound is insoluble in water and ethanol.[1][4]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is high, with sources reporting values ranging from >19.6 mg/mL to 100 mg/mL.[2][3] For specific quantitative data, please refer to the solubility table below.

Q3: Why is my this compound not dissolving completely in DMSO?

A3: Several factors can affect the dissolution of this compound. One common issue is the use of DMSO that has absorbed moisture, which can significantly reduce the solubility of the compound.[1] It is highly recommended to use fresh, anhydrous DMSO. Additionally, gentle warming and sonication can aid in dissolution.[2]

Q4: How should I store the this compound stock solution in DMSO?

A4: To ensure stability, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6] The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[3][6]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and specific, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases, including RSK1, RSK2, RSK3, and RSK4.[1][2][6][7] It has been shown to inhibit the PI3K-Akt-mTORC1 signaling pathway.[8]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitate forms after adding to aqueous buffer. This compound is insoluble in aqueous solutions.For in vivo or cell culture experiments, a specific formulation with co-solvents like PEG300 and Tween-80 is required.[1][3][9] The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[10][11]
Inconsistent experimental results. Degradation of this compound due to improper storage.Always aliquot stock solutions and avoid repeated freeze-thaw cycles.[1][6] Store at the recommended temperatures (-20°C or -80°C).[3][6]
Difficulty achieving high concentrations. Using DMSO that is not fresh or anhydrous.Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1]
Compound appears to have low potency. Incomplete dissolution leading to a lower effective concentration.Ensure the compound is fully dissolved by warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath.[2]

Quantitative Data Presentation

Solubility of this compound in DMSO

Vendor/Source Reported Solubility (mg/mL) Reported Solubility (mM)
Selleck Chemicals78 mg/mL199.27 mM
APExBIO>19.6 mg/mL>50.07 mM
MedchemExpress100 mg/mL255.48 mM
Cayman Chemical15 mg/mL38.32 mM

Molecular Weight of this compound: 391.42 g/mol [1][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Preparation: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For a 10 mM stock solution, you would weigh 3.914 mg of this compound to prepare 1 mL of solution.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • Troubleshooting Dissolution (if necessary):

    • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 10-15 minutes.[2]

    • Alternatively, or in addition, place the vial in an ultrasonic bath for a short period.[2][3]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[3][6]

Visualization of this compound's Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound. As an RSK inhibitor, this compound blocks the downstream effects of the Ras/MAPK pathway, which includes the regulation of cell proliferation and survival. Recent studies have also shown its inhibitory effect on the PI3K-Akt-mTORC1 axis.[8]

BI_D1870_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Downstream_Targets Downstream Targets (e.g., CREB, GSK3β) RSK->Downstream_Targets BI_D1870 This compound BI_D1870->RSK mTORC1 mTORC1 BI_D1870->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell_Proliferation Cell Proliferation & Survival mTORC1->Cell_Proliferation Downstream_Targets->Cell_Proliferation

Caption: this compound inhibits RSK and the PI3K-Akt-mTORC1 pathway.

References

preventing BI-D1870 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of BI-D1870 in cell culture media and other aqueous solutions. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: The primary reason for this compound precipitation is its low solubility in aqueous solutions. This compound is practically insoluble in water and ethanol[1][2]. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. When this concentrated stock is diluted into a large volume of aqueous-based cell culture media, the compound can rapidly come out of solution, or "crash out," forming a visible precipitate.

Q2: What is the correct procedure to prevent this compound precipitation during dilution?

A2: The key to preventing precipitation is to avoid shocking the compound with a rapid solvent change. Instead of adding the concentrated DMSO stock directly into your final volume of media, a serial or intermediate dilution step is crucial. First, dispense a small amount of your pre-warmed media into a tube. Then, add the required volume of your this compound DMSO stock to this small media volume while vortexing or flicking the tube to ensure rapid mixing. This intermediate, less concentrated solution can then be added to the final volume of your cell culture.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

A3: The recommended solvent for this compound is fresh, anhydrous DMSO. This compound is highly soluble in DMSO, with concentrations of 78 mg/mL (199 mM) to 100 mg/mL (255 mM) being achievable[1][3]. To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes. These aliquots should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 2 years) storage[4][5]. Using DMSO that has absorbed moisture can reduce the solubility of the compound[1].

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The maximum tolerated DMSO concentration is cell-line dependent, but it is generally recommended to keep the final concentration in your cell culture below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. You should always run a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: I followed the dilution protocol, but I still see some precipitation over time. What else could be the cause?

A5: If precipitation occurs even with careful dilution, consider these factors:

  • Media Components: Certain components in complex media, especially those with high serum concentrations, can interact with the compound and reduce its solubility over time.

  • Temperature: Incubating the media at 37°C can sometimes affect compound stability and solubility.

  • Final Concentration: The desired final concentration of this compound might be at the edge of its solubility limit in your specific media formulation. The typical working concentration for complete inhibition of RSK substrates in cells is around 10 µM[3][6][7]. If you are working at higher concentrations, you may encounter solubility issues.

  • pH of Media: Although less common, significant shifts in the pH of your culture media could potentially affect the charge and solubility of the compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Immediate, heavy precipitation upon adding stock to media. Improper Dilution Technique: The concentrated DMSO stock was added directly to the full volume of aqueous media.Use the recommended intermediate dilution protocol. Add the DMSO stock to a small volume of media first, mix well, and then transfer this to the final volume.
Cloudiness or fine precipitate forms after a few hours in the incubator. Marginal Solubility: The final concentration is near the solubility limit in the specific media and conditions (e.g., temperature, serum concentration).Try lowering the final concentration of this compound if experimentally feasible. Alternatively, reduce the serum percentage in the media during treatment, if possible.
Stock solution appears cloudy or contains crystals. Moisture in DMSO: The DMSO used was not anhydrous, or the stock solution was not stored properly.Prepare a fresh stock solution using new, anhydrous-grade DMSO. Ensure stock solution vials are tightly capped and stored with desiccant.
Freeze-Thaw Cycles: The stock solution has been frozen and thawed multiple times.Prepare single-use aliquots of the stock solution to avoid repeated temperature cycling[4].

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO>15 mg/mL[8]Highly soluble. Concentrations up to 100 mg/mL (255 mM) have been reported, sometimes requiring sonication[3].
WaterInsoluble[1][2]Not recommended for creating stock solutions.
EthanolInsoluble[1][2]Not recommended for creating stock solutions.
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[8]Demonstrates significantly reduced solubility in aqueous buffer.

Table 2: Reported In Vitro IC₅₀ Values and Working Concentrations

Target / AssayCell LineIC₅₀ / Working Concentration
RSK1 (cell-free)N/A10 - 31 nM[1][4]
RSK2 (cell-free)N/A20 - 24 nM[1][4]
RSK3 (cell-free)N/A18 nM[1]
RSK4 (cell-free)N/A15 nM[1]
Inhibition of LKB1 PhosphorylationHEK-293~1 µM[3]
Inhibition of GSK3 PhosphorylationHEK-29310 µM (for strong inhibition)[3][6]
Cell Growth InhibitionEW-3 cells0.0358 µM[1]
Cell Growth InhibitionH9 cells0.06019 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

  • Prepare Concentrated Stock Solution (e.g., 10 mM): a. Bring the this compound powder and a vial of new, anhydrous DMSO to room temperature. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 391.42 g/mol ). For 1 mg of this compound, add 255.5 µL of DMSO. c. Add the DMSO to the vial of this compound. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution[3][9]. d. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term stability.

  • Prepare Final Working Solution in Media (e.g., 10 µM): a. Pre-warm your required volume of cell culture media in a 37°C water bath. b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. c. In a sterile tube, prepare an intermediate dilution. For a final 10 µM solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 99 µL of pre-warmed media. Immediately vortex or pipette up and down to mix thoroughly. d. Add the entire volume of this intermediate dilution to your final volume of media (e.g., add the 100 µL to 99.9 mL of media). This ensures the final DMSO concentration remains low (0.1% in this example). e. Swirl the final media flask or bottle to ensure homogeneity. The working solution is now ready for use in your cell-based assay.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution cluster_bad Incorrect Method powder This compound Powder stock 10 mM Stock Solution powder->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot intermediate Intermediate Dilution (Mix Vigorously) aliquot->intermediate direct_add Direct Addition to Final Media Volume aliquot->direct_add media1 Small Volume of Pre-warmed Media media1->intermediate media2 Final Volume of Cell Culture Media intermediate->media2 final_ok Homogeneous 10 µM Working Solution media2->final_ok media2->direct_add precipitate Precipitation Occurs direct_add->precipitate

Caption: Recommended workflow for preparing this compound working solutions to prevent precipitation.

G GF Growth Factor (e.g., EGF, PMA) Receptor Cell Surface Receptor GF->Receptor activates MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_Cascade activates RSK p90-RSK MAPK_Cascade->RSK activates Substrates Downstream Substrates (GSK3β, LKB1, etc.) RSK->Substrates phosphorylates BID1870 This compound BID1870->RSK inhibits Phosphorylation Substrate Phosphorylation Substrates->Phosphorylation

Caption: this compound inhibits the MAPK pathway by directly targeting and blocking RSK activity.

References

Validation & Comparative

A Comparative Guide to BI-D1870 and Other Small Molecule Inhibitors of the p90 Ribosomal S6 Kinase (RSK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BI-D1870 with other prominent inhibitors of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of the RSK signaling pathway and its role in cellular processes and disease.

Introduction to RSK and its Inhibition

The p90 Ribosomal S6 Kinases (RSK) are a family of highly conserved serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling cascade. Four human isoforms, RSK1, RSK2, RSK3, and RSK4, have been identified, and they play crucial roles in regulating cell proliferation, survival, growth, and motility. Dysregulation of RSK signaling has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of RSK are invaluable tools for dissecting the biological functions of the different RSK isoforms and for validating their potential as drug targets. This guide focuses on the comparative analysis of this compound, a well-characterized pan-RSK inhibitor, against other notable RSK inhibitors: LJH-685, SL0101, and LJI308.

Mechanism of Action of Compared Inhibitors

This compound, LJH-685, and LJI308 are all ATP-competitive inhibitors that target the N-terminal kinase domain (NTKD) of the RSK isoforms. The NTKD is responsible for phosphorylating downstream substrates of RSK. By binding to the ATP pocket of the NTKD, these inhibitors prevent the transfer of phosphate from ATP to the substrate, thereby blocking RSK's catalytic activity. SL0101 is also an ATP-competitive inhibitor of the NTKD, but its binding mechanism is more complex, involving a significant conformational rearrangement of the kinase domain.

Quantitative Comparison of RSK Inhibitors

The following table summarizes the in vitro potency of this compound and the selected comparator compounds against the four human RSK isoforms. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

InhibitorRSK1 IC50 (nM)RSK2 IC50 (nM)RSK3 IC50 (nM)RSK4 IC50 (nM)Selectivity Notes
This compound 31[1]24[1]18[1]15[1]Pan-RSK inhibitor. Also inhibits PLK1 (IC50 = 100 nM) and shows some activity against Aurora B, DYRK1a, and other kinases at higher concentrations.[1]
LJH-685 6[2]5[2]4[2]Not ReportedPotent and selective pan-RSK inhibitor.[2][3]
SL0101 Ki = 1 µM[4]IC50 = 89 nM[4]Not ReportedNot ReportedSelective for RSK1/2.[4]
LJI308 6[5]4[5]13[5]Not ReportedPotent pan-RSK inhibitor.[5] Also inhibits S6K1 with an IC50 of 0.8 µM.[6]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

RSK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Activates CTKD Substrates Downstream Substrates (e.g., CREB, c-Fos, GSK3β) RSK->Substrates PDK1 PDK1 PDK1->RSK Activates NTKD CellPro Cell Proliferation, Survival, Growth Substrates->CellPro Inhibitor This compound & Other RSK Inhibitors Inhibitor->RSK Inhibits NTKD

Caption: The Ras-ERK-RSK Signaling Pathway.

Experimental_Workflow start Start invitro In Vitro Kinase Assay start->invitro cellular Cell-Based Assay start->cellular ic50 Determine IC50 Values invitro->ic50 end End ic50->end treatment Treat Cells with RSK Inhibitor cellular->treatment lysis Cell Lysis treatment->lysis phenotype Phenotypic Assays (Proliferation, Apoptosis) treatment->phenotype western Western Blotting lysis->western phospho Analyze Phosphorylation of RSK Substrates western->phospho phospho->end phenotype->end

Caption: Experimental Workflow for Characterizing RSK Inhibitors.

Detailed Experimental Protocols

In Vitro RSK Kinase Assay (AlphaScreen™ Format)

This protocol describes a non-radioactive, homogeneous assay to determine the in vitro potency (IC50) of inhibitors against RSK isoforms.

Materials:

  • Recombinant human RSK1, RSK2, RSK3, or RSK4 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-AGAGRSRHSSYPAGT-OH)

  • ATP

  • RSK inhibitor (e.g., this compound)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • EDTA solution (for stopping the reaction)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-phospho-substrate antibody (e.g., anti-phospho-Akt substrate antibody)

  • Protein A-conjugated Acceptor beads (PerkinElmer)

  • 384-well white microplates (low volume)

  • Plate reader capable of AlphaScreen™ detection

Procedure:

  • Prepare Reagents:

    • Dilute the RSK enzyme in Kinase Buffer to the desired working concentration (e.g., 0.1-1 nM).

    • Dilute the biotinylated peptide substrate in Kinase Buffer (e.g., 200 nM).

    • Prepare a stock solution of ATP in Kinase Buffer at a concentration equal to the Km for the specific RSK isoform (e.g., 5 µM for RSK1, 20 µM for RSK2, 10 µM for RSK3).

    • Prepare serial dilutions of the RSK inhibitor in DMSO and then dilute in Kinase Buffer.

  • Kinase Reaction:

    • Add 2 µL of the diluted RSK enzyme to each well of the 384-well plate.

    • Add 2 µL of the diluted RSK inhibitor or vehicle (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP and substrate mixture to each well.

    • Incubate for 60-150 minutes at room temperature.

    • Stop the reaction by adding 5 µL of EDTA solution.

  • Detection:

    • Prepare a detection mixture containing Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in an appropriate buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The AlphaScreen signal is proportional to the amount of phosphorylated substrate.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for RSK Activation and Substrate Phosphorylation

This protocol describes the detection of total and phosphorylated RSK and its downstream substrates in cell lysates by Western blotting.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • RSK inhibitor (e.g., this compound)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-RSK1/2/3, anti-phospho-RSK (Ser380), anti-phospho-GSK3β (Ser9))

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with the RSK inhibitor or vehicle (DMSO) for the desired time and concentration.

    • Stimulate the RSK pathway with an appropriate agonist (e.g., EGF, PMA) if necessary.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of total and phosphorylated proteins.

Conclusion

This compound is a potent and well-characterized pan-RSK inhibitor that serves as a valuable research tool. However, for studies requiring higher potency or a different selectivity profile, inhibitors such as LJH-685 and LJI308 offer compelling alternatives with low nanomolar efficacy. SL0101, with its selectivity for RSK1 and RSK2, provides an option for dissecting the specific roles of these isoforms. The choice of inhibitor should be guided by the specific research question, the experimental system, and a careful consideration of the inhibitor's potency and selectivity profile. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of these and other RSK inhibitors.

References

A Head-to-Head Battle of RSK Inhibitors: BI-D1870 vs. SL0101

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, a clear understanding of compound specificity and off-target effects is paramount. This guide provides a comprehensive comparison of two widely used p90 ribosomal S6 kinase (RSK) inhibitors, BI-D1870 and SL0101, summarizing their performance with supporting experimental data and detailed methodologies.

This compound is a potent, ATP-competitive pan-RSK inhibitor, targeting all four RSK isoforms (RSK1-4) with high affinity.[1][2][3] In contrast, SL0101, a kaempferol glycoside, is a selective inhibitor of RSK1 and RSK2.[4] While both compounds have been instrumental in elucidating the roles of RSK in cellular processes, crucial differences in their selectivity and off-target effects, particularly on the mTORC1 signaling pathway, warrant careful consideration in experimental design and data interpretation.[5][6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound and SL0101 against RSK isoforms and a selection of other kinases. This data highlights the pan-RSK inhibitory profile of this compound versus the more selective nature of SL0101.

Target KinaseThis compound IC50 (nM)SL0101 IC50 (nM)
RSK1 10 - 3123 (at 10µM ATP)
RSK2 20 - 2430 - 89
RSK3 18Not inhibited
RSK4 15Not inhibited
PLK1 100>10,000
Aurora B >10004500
GSK3β >1000>10,000
MST2 >1000>10,000
PIM3 >10,0004900

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. Data compiled from multiple sources.[1][2][3][4][7]

Divergent Effects on the mTORC1 Signaling Pathway

A critical distinction between this compound and SL0101 lies in their off-target effects on the mTORC1 pathway, a central regulator of cell growth and proliferation. Strikingly, these two RSK inhibitors exert opposing effects on this pathway in an RSK-independent manner.[5][6]

  • This compound has been shown to increase the phosphorylation of the mTORC1 substrate p70S6K.[5][6]

  • SL0101 , conversely, inhibits mTORC1-p70S6K signaling.[5][6]

This divergence underscores the importance of validating findings obtained with these inhibitors through alternative methods, such as RNA interference, to ensure that the observed phenotype is a true consequence of RSK inhibition.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and a typical research workflow, the following diagrams are provided.

BI-D1870_vs_SL0101_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK1/2/3/4 ERK->RSK Activates TSC2 TSC2 RSK->TSC2 Inhibits CREB CREB RSK->CREB Phosphorylates mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates CellCycle Cell Cycle Progression & Proliferation p70S6K->CellCycle TSC2->mTORC1 Inhibits BID1870 This compound BID1870->RSK BID1870->mTORC1 Activates (RSK-independent) SL0101 SL0101 SL0101->RSK SL0101->mTORC1 Inhibits (RSK-independent) CREB->CellCycle

Fig. 1: Signaling pathways affected by this compound and SL0101.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling (Panel Screening) KinaseAssay->Selectivity Confirms Potency CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity->CellViability Guides Cellular Studies WesternBlot Western Blot Analysis (Target Engagement & Pathway Modulation) CellViability->WesternBlot Correlates Phenotype with Mechanism ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) WesternBlot->ApoptosisAssay Investigates Mechanism of Cell Death Xenograft Xenograft/PDX Models (Efficacy & Tolerability) ApoptosisAssay->Xenograft Informs In Vivo Study Design PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD Evaluates Drug Behavior in Organism

Fig. 2: General experimental workflow for comparing kinase inhibitors.

Experimental Protocols

In Vitro RSK Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro potency of an inhibitor against an RSK isoform.

Materials:

  • Recombinant active RSK enzyme (e.g., RSK1, RSK2)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide (e.g., KERRRLSSLRA)

  • [γ-³²P]ATP

  • 10 mM ATP stock solution

  • Inhibitor stock solution (in DMSO)

  • Phosphocellulose P81 paper

  • 1% phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or SL0101) in kinase assay buffer.

  • In a reaction tube, combine the kinase assay buffer, diluted inhibitor (or DMSO for control), and the RSK enzyme.

  • Add the substrate peptide to the reaction mixture.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP-containing assay cocktail. The final ATP concentration should be close to the Km value for the specific RSK isoform, if known.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of mTORC1 Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTORC1 pathway following inhibitor treatment.

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7)

  • Cell culture medium and supplements

  • This compound and SL0101

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, SL0101, or DMSO (vehicle control) for the specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p70S6K) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p70S6K) or a housekeeping protein (e.g., anti-β-actin).

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

Both this compound and SL0101 are valuable tools for studying RSK signaling. However, their distinct selectivity profiles and, most notably, their opposing RSK-independent effects on the mTORC1 pathway, necessitate a careful and informed approach to their use. For pan-RSK inhibition studies, this compound offers high potency, though its off-target effects on other kinases at higher concentrations should be considered. For studies focused on RSK1 and RSK2, SL0101 provides greater selectivity. Researchers should be mindful of the potential for mTORC1 pathway modulation independent of RSK and are encouraged to employ complementary techniques to validate their findings. This guide provides the foundational data and methodologies to aid in the judicious selection and application of these inhibitors in future research endeavors.

References

Section 1: BI-D1870 vs. "fmk" RSK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of BI-D1870 and FMK Inhibitors for Researchers

This guide provides a detailed, objective comparison of the RSK inhibitor this compound and the class of fluoromethylketone (FMK) based inhibitors, with a focus on the RSK inhibitor "fmk" and the pan-caspase inhibitor Z-VAD-FMK. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visualizations to aid in the selection of the appropriate inhibitor for their research needs.

This section compares two distinct inhibitors of the p90 ribosomal S6 kinase (RSK) family: this compound and the irreversible RSK inhibitor, fmk.

Mechanism of Action and Target Specificity

This compound is a potent and specific, ATP-competitive inhibitor of the N-terminal kinase domain (NTKD) of all four RSK isoforms (RSK1-4).[1][2] It binds reversibly to the kinase domain.[1] In contrast, "fmk" is an irreversible inhibitor that covalently modifies the C-terminal kinase domain (CTKD) of RSK1 and RSK2.[3][4][5] This fundamental difference in their mechanism of action and binding site leads to distinct biochemical and cellular effects.

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and fmk against RSK isoforms.

InhibitorTarget DomainRSK1 IC₅₀RSK2 IC₅₀RSK3 IC₅₀RSK4 IC₅₀Mechanism
This compound NTKD31 nM[6]24 nM[6]18 nM[6]15 nM[6]Reversible, ATP-competitive
fmk CTKDNot specified~15 nM[7]Not specifiedNot specifiedIrreversible, Covalent

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration. For example, the IC₅₀ of this compound for RSK1 and RSK2 can be as low as 5 nM and 10 nM, respectively, at lower ATP concentrations.[2][8]

Off-Target Effects

Both inhibitors have been reported to have off-target effects, which should be considered when interpreting experimental results.

  • This compound: At higher concentrations, this compound can inhibit other kinases, including Aurora B, MELK, and MST2.[9][10] It has also been reported to affect mTORC1 signaling in an RSK-independent manner.[11][12]

  • fmk: The selectivity of fmk has been noted as a concern. It has been shown to inhibit other kinases such as Lck, CSK, and p70S6K1 at concentrations that do not inhibit RSK1 and RSK2 in vitro.[7][9]

Signaling Pathway Visualization

The following diagram illustrates the ERK/RSK signaling pathway and the distinct points of inhibition by this compound and fmk.

ERK_RSK_Pathway cluster_RSK RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Activates NTKD N-terminal Kinase Domain CTKD C-terminal Kinase Domain Downstream Downstream Substrates (e.g., CREB, GSK3β) RSK->Downstream Phosphorylates BID1870 This compound BID1870->NTKD Inhibits fmk fmk fmk->CTKD Inhibits

Caption: The ERK-RSK signaling pathway with points of inhibition.

Section 2: this compound vs. Z-VAD-FMK (Pan-Caspase Inhibitor)

This section compares this compound with Z-VAD-FMK, a widely used pan-caspase inhibitor, to highlight their distinct roles in regulating cellular processes.

Mechanism of Action and Cellular Effects

This compound is a kinase inhibitor that modulates cell signaling pathways involved in proliferation, survival, and mitosis.[6] Its effects on apoptosis are often a downstream consequence of its impact on these signaling cascades. Z-VAD-FMK, on the other hand, is a direct and irreversible inhibitor of caspases, the key executioners of apoptosis.[13] It is a cell-permeable peptide with a fluoromethylketone (FMK) moiety that covalently binds to the catalytic site of caspases.[13]

Comparative Overview
FeatureThis compoundZ-VAD-FMK
Primary Target p90 Ribosomal S6 Kinases (RSK1-4)Caspases (pan-inhibitor)
Mechanism Reversible, ATP-competitive kinase inhibitionIrreversible, covalent binding to caspase catalytic site
Primary Cellular Process Signal transduction, proliferation, survivalApoptosis
Typical Use To study the role of RSK in signaling pathwaysTo inhibit apoptosis and study caspase-dependent processes
Signaling Pathway Visualization

The following diagram illustrates the distinct pathways targeted by this compound and Z-VAD-FMK.

Apoptosis_Pathway cluster_RSK RSK Pathway cluster_Apoptosis Apoptosis Pathway ERK ERK1/2 RSK RSK ERK->RSK Survival Cell Survival & Proliferation RSK->Survival BID1870 This compound BID1870->RSK Inhibits Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis ZVAD Z-VAD-FMK ZVAD->Initiator_Caspases Inhibits ZVAD->Executioner_Caspases Inhibits

Caption: Distinct signaling pathways targeted by this compound and Z-VAD-FMK.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound and FMK inhibitors.

In Vitro RSK Kinase Assay

This protocol is for measuring the activity of RSK and the inhibitory effect of compounds like this compound and fmk.

Materials:

  • Active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide (e.g., KRRRLSSLRA)

  • ATP (10 mM stock)

  • γ-³²P-ATP

  • Inhibitors (this compound, fmk) dissolved in DMSO

  • Phosphocellulose P81 paper

  • 1% Phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in the following order: Kinase Assay Buffer, inhibitor (or DMSO vehicle control), substrate solution, and active RSK enzyme.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the γ-³²P-ATP Assay Cocktail (containing unlabeled ATP and γ-³²P-ATP).

  • Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Air dry the strips and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, Inhibitor, Substrate, Enzyme) B Pre-incubate at 30°C A->B C Initiate with γ-³²P-ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Scintillation Counting F->G H Data Analysis G->H

Caption: Workflow for an in vitro RSK kinase assay.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability and proliferation to assess the cytotoxic effects of the inhibitors.[14][15][16]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Inhibitors (this compound, fmk, or Z-VAD-FMK)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at 37°C for 4-18 hours, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein phosphorylation in signaling pathways, such as the ERK/RSK pathway.[17][18][19][20]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Apoptosis Inhibition Assay

This protocol assesses the ability of Z-VAD-FMK to inhibit apoptosis.[13][21][22][23]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., etoposide, staurosporine)

  • Z-VAD-FMK

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat cells with Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.

  • Induce apoptosis by adding the apoptosis-inducing agent.

  • Incubate for the appropriate time to induce apoptosis.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

This comprehensive guide provides the necessary information and protocols to effectively compare and utilize this compound and FMK-based inhibitors in your research. Careful consideration of their distinct mechanisms, potencies, and potential off-target effects will enable more precise and reliable experimental outcomes.

References

Confirming RSK Inhibition After BI-D1870 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately confirming the inhibition of p90 ribosomal S6 kinases (RSK) is paramount when utilizing inhibitors like BI-D1870. This guide provides a comparative overview of methods to validate RSK inhibition by this compound, supported by experimental data and protocols.

This compound: A Potent RSK Inhibitor

This compound is a cell-permeable, ATP-competitive inhibitor of all four RSK isoforms (RSK1-4).[1][2][3] It exhibits high potency with IC50 values in the low nanomolar range in cell-free assays.[1][2] However, like many kinase inhibitors, understanding its full activity profile, including potential off-target effects, is critical for interpreting experimental results.[4][5][6][7]

Comparative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against RSK isoforms and a selection of other kinases to provide a perspective on its selectivity.

Kinase TargetThis compound IC50 (nM)Reference
RSK110 - 31[1][2][3]
RSK220 - 24[1][2][3]
RSK318[2]
RSK415[2]
PLK1~100[2][8]
Aurora B>1000[2]
GSK3β>1000[2]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[2][3]

Experimental Confirmation of RSK Inhibition

Several robust methods can be employed to confirm the inhibition of RSK by this compound in a cellular context. A multi-pronged approach is recommended to generate high-confidence data.

Western Blotting for Downstream Substrate Phosphorylation

The most common method to assess RSK inhibition in cells is to measure the phosphorylation status of its known downstream substrates. A decrease in the phosphorylation of these substrates upon this compound treatment indicates successful target engagement.

Key RSK Substrates for Western Blot Analysis:

SubstratePhosphorylation SiteCellular LocationFunction Regulation by RSK
Ribosomal protein S6 (rpS6)Ser235/236CytoplasmRegulation of translation and cell size.[2][7]
Glycogen Synthase Kinase 3β (GSK3β)Ser9Cytoplasm/NucleusInhibition of GSK3β activity.[1][9]
LKB1Ser431Cytoplasm/NucleusRegulation of cell metabolism and polarity.[1][2]
CREB (indirectly via MSK)Ser133NucleusThis compound should not inhibit CREB phosphorylation, serving as a negative control for MSK.[1][2]

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells overnight if studying growth factor-stimulated pathways. Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours) before stimulating with an agonist like Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) to activate the RSK pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the RSK substrates. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of RSK. This can be performed using immunoprecipitated RSK from cell lysates or with recombinant RSK protein.

Experimental Protocol: In Vitro RSK Kinase Assay

  • RSK Immunoprecipitation (from cell lysates):

    • Lyse treated and untreated cells as described above.

    • Incubate 100-500 µg of protein lysate with an anti-RSK1/2 antibody overnight at 4°C.

    • Add protein A/G-agarose beads to pull down the antibody-protein complexes.

    • Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a known RSK substrate (e.g., a synthetic peptide like KRRRLSSLRA) and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 15-30 minutes.[10]

  • Detection:

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, a non-radioactive format using ADP-Glo™ Kinase Assay can be employed to measure ADP production, which correlates with kinase activity.[11]

Comparison with Alternative RSK Inhibitors

While this compound is a potent tool, awareness of its limitations and comparison with other inhibitors is crucial for comprehensive research.

InhibitorMechanism of ActionKey FeaturesPotential Off-TargetsReference
This compound ATP-competitive, pan-RSK inhibitorHigh potency, cell-permeable.PLK1, Aurora B, MELK, MST2.[6][7][8] May induce RSK-independent effects on mTORC1 signaling.[5][1][2][3]
SL0101 Allosteric inhibitor of RSK activationDoes not compete with ATP.Can have RSK-independent effects on mTORC1 signaling, opposite to this compound.[5][4][5]
PMD-026 Pan-RSK inhibitorOrally bioavailable, in clinical trials. High selectivity for RSK2.Limited publicly available data on off-targets.[8]

Visualizing the Workflow and Pathways

RSK Signaling Pathway and this compound Inhibition

RSK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activates Substrates rpS6, GSK3β, LKB1 RSK->Substrates Phosphorylates BID1870 This compound BID1870->RSK Inhibits

Caption: The MAPK/ERK signaling cascade leading to RSK activation and its inhibition by this compound.

Experimental Workflow for Confirming RSK Inhibition```dot

Workflow cluster_assays Assays start Cell Culture treatment This compound Treatment & Agonist Stimulation start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western Western Blot (p-Substrates) protein_quant->western kinase_assay In Vitro Kinase Assay (RSK Activity) protein_quant->kinase_assay analysis Data Analysis & Comparison western->analysis kinase_assay->analysis

Caption: A logical comparison of key attributes for different classes of RSK inhibitors.

References

BI-D1870: A Comparative Guide to Its Specificity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

BI-D1870 is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It is widely utilized in cell biology and cancer research to investigate the physiological roles of RSK and to evaluate its potential as a therapeutic target. This guide provides a detailed comparison of this compound's performance against its intended targets and other kinases, supported by experimental data and protocols.

Quantitative Inhibitor Performance: A Comparative Analysis

The inhibitory activity of this compound is most pronounced against the four isoforms of RSK, with IC50 values in the low nanomolar range.[3][4] Its selectivity has been evaluated against a broad panel of other kinases, revealing a complex profile that includes off-target effects at higher concentrations.

Target KinaseThis compound IC50 (nM)Notes
Primary Targets (RSK Isoforms)
RSK110 - 31Potent inhibition of the N-terminal kinase domain.[1]
RSK220 - 24Potent inhibition.
RSK318High potency.
RSK415Highest potency among RSK isoforms.
Known Off-Targets
Polo-like kinase 1 (PLK1)100Identified as an off-target; this compound was originally screened for PLK1 inhibitors.
Aurora B>100 (10-100x higher than RSK)Significantly less potent inhibition compared to RSK.
MELKSubstantially inhibitedNoted as a significant off-target.
MST2Substantially inhibitedNoted as a significant off-target.
GSK3β>100 (10-100x higher than RSK)Significantly less potent inhibition.
JAK2 (pseudokinase domain)~654Identified as an off-target in a specific screen.
Poorly Inhibited/Unaffected Kinases
MSK1Not significantly inhibited at 0.1 µMMSK1 is the kinase most closely related to RSK.
10 other AGC KinasesNot significantly inhibitedDemonstrates >500-fold selectivity over many kinases in the same family.
ERK1/ERK2UnaffectedDoes not inhibit upstream activators of RSK.

Specificity and Selectivity Profile

This compound is a remarkably specific inhibitor of RSK isoforms compared to many other kinases, particularly within the AGC kinase family to which RSK belongs. It inhibits the N-terminal kinase domain of RSK1, RSK2, RSK3, and RSK4 with IC50 values between 10 and 31 nM. This potency is ATP-competitive, meaning the observed IC50 values can be lower when assays are performed at lower ATP concentrations.

Despite its high affinity for RSK, this compound is not entirely specific. It was originally identified in a screen for Polo-like kinase 1 (PLK1) inhibitors and demonstrates an IC50 of 100 nM for this target. At concentrations higher than those required for RSK inhibition, this compound also inhibits other kinases, including Aurora B, MELK, MST2, and GSK3β.

Researchers should be aware of potential RSK-independent effects. Studies have shown that this compound can induce the accumulation of the cell cycle inhibitor p21 and alter mTORC1 signaling in a manner that is independent of its action on RSK. These off-target activities highlight the importance of using multiple experimental approaches, such as RNA interference, to validate findings attributed to RSK inhibition by this compound.

Comparison with Other RSK Inhibitors
  • SL0101 : Like this compound, SL0101 is another widely used RSK inhibitor. However, studies have revealed that SL0101 and this compound can have distinct and opposite off-target effects on the mTORC1-p70S6K signaling pathway, underscoring the need for careful interpretation of results obtained with either inhibitor alone.

  • FMK : In contrast to this compound, which targets the N-terminal kinase domain (NTKD) of RSK, FMK is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD). This mechanistic difference can lead to divergent cellular effects.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by this compound and a typical workflow for assessing its inhibitory activity.

RSK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_rsk RSK Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Mitogens Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK RSK p90 RSK ERK->RSK Activates GSK3b GSK3β RSK->GSK3b Phosphorylates LKB1 LKB1 RSK->LKB1 Phosphorylates rpS6 rpS6 RSK->rpS6 Phosphorylates CREB CREB RSK->CREB Phosphorylates (Context-dependent) BI_D1870 This compound BI_D1870->RSK Inhibits Cell_Proliferation Cell Proliferation & Survival GSK3b->Cell_Proliferation LKB1->Cell_Proliferation rpS6->Cell_Proliferation Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_incubation 2. Inhibition & Reaction cluster_detection 3. Detection & Analysis Components Combine: - Kinase (e.g., RSK1) - Substrate Peptide - Buffer Add_Inhibitor Add this compound (or vehicle control) Components->Add_Inhibitor Start_Reaction Add [γ-³²P]ATP Incubate at 30°C Add_Inhibitor->Start_Reaction Stop_Reaction Spot onto Filter Paper Start_Reaction->Stop_Reaction Wash Wash to remove unincorporated ATP Stop_Reaction->Wash Measure Scintillation Counting (Measure ³²P incorporation) Wash->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

References

Genetic Validation of BI-D1870 Phenotype: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor BI-D1870 with genetic methods for validating phenotypes associated with the inhibition of the p90 Ribosomal S6 Kinase (RSK) family. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

This compound is a potent, ATP-competitive inhibitor of all four RSK isoforms (RSK1, RSK2, RSK3, and RSK4)[1][2]. It has been widely used to probe the biological functions of RSK in various cellular processes, including cell proliferation, survival, and motility. However, like many small molecule inhibitors, this compound is not without off-target effects, making genetic validation of its observed phenotypes crucial for accurate interpretation of experimental results[3][4][5]. This guide will compare the phenotypic outcomes of this compound treatment with those of genetic approaches, such as siRNA-mediated knockdown, to provide a clearer understanding of its on-target and off-target effects.

Comparison of Pharmacological and Genetic Inhibition

The use of pharmacological inhibitors like this compound offers advantages in terms of ease of use and temporal control of protein inhibition. However, the potential for off-target effects necessitates a complementary approach. Genetic methods, such as RNA interference (siRNA or shRNA) and CRISPR-Cas9 gene editing, provide a highly specific means of reducing or eliminating the expression of the target protein(s)[4][6]. Comparing the phenotypes induced by this compound with those from RSK knockdown or knockout studies is essential for validating that a particular cellular response is indeed mediated by RSK inhibition.

Key Phenotypes and Their Validation

1. Inhibition of Cell Proliferation and Viability:

This compound has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines[1][7]. Genetic knockdown of RSK isoforms has been shown to mimic this phenotype, providing strong evidence for the on-target effect of this compound in this context. For instance, studies have demonstrated that both this compound treatment and siRNA-mediated depletion of RSK1/2 can lead to a G1 cell cycle block in some tumor cell lines[4].

2. Induction of Apoptosis:

Treatment with this compound can induce apoptosis in several cancer cell types[7]. This pro-apoptotic effect is often attributed to the inhibition of RSK's anti-apoptotic functions. Genetic validation through siRNA knockdown of RSK has corroborated these findings in certain cellular contexts, suggesting that this is a bona fide on-target effect.

3. Regulation of Downstream Signaling:

A primary readout for RSK activity is the phosphorylation of its downstream substrates, such as ribosomal protein S6 (rpS6) and cAMP response element-binding protein (CREB). This compound effectively inhibits the phosphorylation of rpS6 at Ser235/236[6][8][9]. However, studies have shown that while this compound and RSK siRNA both reduce serum-stimulated rpS6 phosphorylation, this compound can have confounding off-target effects on the mTORC1-p70S6K signaling pathway, which also regulates rpS6 phosphorylation[3][7]. This highlights the importance of using genetic tools to dissect the specific contributions of RSK to downstream signaling events. Notably, this compound does not typically inhibit the phosphorylation of CREB, which is primarily mediated by the related MSK kinases, further demonstrating its selectivity in this regard.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and compare its effects with other RSK inhibitors and genetic knockdown approaches.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Reference(s)
RSK110 - 31[1][2][10]
RSK220 - 24[1][2][10]
RSK318[1][2]
RSK415[1][2]

Table 2: Comparison of this compound with Other RSK Inhibitors

InhibitorTarget(s)MechanismKey DistinctionsReference(s)
This compound RSK1, RSK2, RSK3, RSK4ATP-competitive, N-terminal kinase domainPotent and pan-RSK inhibitor. Known off-target effects on PLK1, Aurora B, and mTORC1 signaling.[3][4][11]
SL0101 RSK1, RSK2Non-ATP competitiveLess potent than this compound. Also reported to have off-target effects on mTORC1 signaling, but with opposing effects to this compound.[4][7]
FMK RSK (C-terminal kinase domain)IrreversibleTargets the C-terminal kinase domain, which is involved in RSK activation. Does not inhibit already activated RSK.[3][12]

Table 3: Phenotypic Comparison of this compound and RSK Genetic Knockdown

PhenotypeThis compoundRSK siRNA/shRNAConcordanceReference(s)
Inhibition of Cell Proliferation YesYesHigh
Induction of Apoptosis YesYesModerate to High (cell-type dependent)
Inhibition of rpS6 Phosphorylation (Ser235/236) YesYesHigh (for direct RSK-mediated phosphorylation)[6][8]
p21 Accumulation and Senescence YesNoLow (Identified as a significant off-target effect of this compound)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay (using ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

  • Purified active RSK enzyme

  • RSK-specific substrate peptide (e.g., KRRRLSSLRA)

  • ATP

  • This compound or other inhibitors

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).

  • Add 2 µL of a solution containing the RSK enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific RSK isoform if known, or a standard concentration (e.g., 25 µM) can be used.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins following inhibitor treatment.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6, anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate and treat cells with this compound as required for the experiment.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of RSK Activation and Inhibition by this compound

RSK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Activates Substrates Downstream Substrates (e.g., rpS6, LKB1) RSK->Substrates Phosphorylates Phenotype Cellular Phenotypes (Proliferation, Survival) Substrates->Phenotype BID1870 This compound BID1870->RSK Inhibits

Caption: The MAPK/ERK signaling pathway leading to RSK activation and its inhibition by this compound.

Experimental Workflow for Comparing this compound and siRNA

Workflow Start Start: Cancer Cell Line Treatment Treatment Groups Start->Treatment Vehicle Vehicle Control (DMSO) Treatment->Vehicle BID1870 This compound Treatment->BID1870 siControl Control siRNA Treatment->siControl siRSK RSK siRNA Treatment->siRSK Viability Cell Viability (MTT Assay) Vehicle->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Vehicle->Apoptosis Western Western Blot (p-rpS6, etc.) Vehicle->Western BID1870->Viability BID1870->Apoptosis BID1870->Western siControl->Viability siControl->Apoptosis siControl->Western siRSK->Viability siRSK->Apoptosis siRSK->Western Assays Phenotypic Assays Analysis Comparative Analysis Viability->Analysis Apoptosis->Analysis Western->Analysis

Caption: A typical experimental workflow for the genetic validation of this compound's phenotype.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BI-D1870

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of BI-D1870, a potent and cell-permeable inhibitor of the p90 ribosomal S6 kinase (RSK) family (RSK1-4)[1][2][3][4][5]. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively using this compound.

While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity as a kinase inhibitor warrants a cautious approach[1]. Kinase inhibitors are bioactive molecules designed to interfere with cellular signaling pathways and can have anti-proliferative and apoptotic effects[6][7]. Therefore, it is best practice to handle and dispose of this compound and all associated waste as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed through a "cradle-to-grave" approach, ensuring waste is handled safely from the point of generation to its final disposal by a licensed facility.

1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels, gloves), in a dedicated, sealed plastic container clearly labeled as "Hazardous Waste: this compound"[8].

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Liquid Waste:

    • Solutions of this compound, typically dissolved in solvents like DMSO, should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene bottle)[1][2].

    • The container must be clearly labeled "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]" and kept securely closed when not in use.

    • Avoid overfilling waste containers; a general rule is to fill to no more than 80% capacity.

  • Contaminated Sharps:

    • Needles, syringes, or any other sharps contaminated with this compound must be placed directly into an approved, puncture-resistant sharps container[8].

    • The sharps container should also be labeled as containing this compound waste. Do not recap, bend, or break needles[8].

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste bag or container separate from regular trash.

2. Storage of Waste

  • Store all this compound waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure containers are properly sealed and labeled.

  • Secondary containment (e.g., a chemical-resistant tray) is recommended to contain any potential leaks.

3. Disposal

  • All waste containing this compound must be disposed of through your institution's official hazardous waste management program.

  • Contact your EHS office to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular solid waste.

  • Follow all institutional and local regulations for hazardous waste disposal[9].

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₂₃F₂N₅O₂
Molecular Weight 391.4 g/mol [2][3]
CAS Number 501437-28-1[2]
IC₅₀ Values RSK1: 31 nM, RSK2: 24 nM, RSK3: 18 nM, RSK4: 15 nM[1][3][10]
Solubility DMF: 10 mg/mL, DMSO: 15 mg/mL[2]
Appearance Crystalline solid
Storage Temperature Recommended storage at -20°C. The product is stable when stored in the fridge (4°C)[8].

Experimental Protocols

No specific experimental protocols for the chemical inactivation or disposal of this compound are publicly available. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor, as outlined above.

Mandatory Visualization

The following diagram illustrates the proper disposal workflow for waste generated from this compound use.

G cluster_generation Waste Generation Point (Laboratory Bench) cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use (e.g., experiments) B Solid Waste (Unused chemical, gloves, contaminated paper) A->B generates C Liquid Waste (Solutions in DMSO, etc.) A->C generates D Contaminated Sharps (Needles, syringes) A->D generates E Labeled 'Hazardous Waste: this compound' Solid Waste Container B->E F Labeled 'Hazardous Waste: this compound in [Solvent]' Liquid Waste Container C->F G Labeled 'Hazardous Sharps Waste: this compound' Sharps Container D->G H Secure Satellite Accumulation Area E->H F->H G->H I EHS Pickup for Licensed Disposal H->I Scheduled Pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling BI-D1870

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety, and logistical information for the handling and disposal of BI-D1870, a potent and specific inhibitor of the p90 ribosomal S6 kinase (RSK) family of isoforms. All personnel must adhere to these procedural guidelines to ensure a safe laboratory environment.

Physicochemical and Inhibitory Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₃F₂N₅O₂[1][2]
Molecular Weight 391.42 g/mol [1][3]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO and EtOH[1]
DMSO: 78 mg/mL (199.27 mM)[3]
DMF: 10 mg/mL[2]
Storage Temperature -20°C[4]
Stability ≥ 4 years at -20°C[2]
IC₅₀ (RSK1) 10-31 nM[3][5][6]
IC₅₀ (RSK2) 20-24 nM[3][5][6]
IC₅₀ (RSK3) 18 nM[3][5]
IC₅₀ (RSK4) 15 nM[3][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required based on the experimental procedures. However, the following are the minimum requirements for handling this compound.

  • Hand Protection : Nitrile gloves are mandatory. Change gloves immediately if contaminated. Do not reuse gloves.[7]

  • Eye Protection : Safety glasses with side shields are required at all times in the laboratory. When there is a potential for splashes, chemical safety goggles must be worn.[7]

  • Body Protection : A lab coat or gown must be worn to protect personal clothing. For procedures with a high risk of contamination, a solid-front gown or a disposable suit may be necessary.[7][8]

  • Respiratory Protection : If there is a risk of generating aerosols, work must be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood.

Experimental Protocols

Preparation of Stock Solutions

  • Solvent Selection : Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[3]

  • Concentration : To prepare a 10 mM stock solution, dissolve 3.914 mg of this compound in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[5]

Working Solution for Cell-Based Assays

For a 1 mL working solution, a common formulation involves:

  • Start with 400 µL of PEG300.

  • Add 50 µL of a 25 mg/mL clarified DMSO stock solution and mix until clear.

  • Add 50 µL of Tween80 and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.[3]

Signaling Pathway of this compound

This compound is an ATP-competitive inhibitor that targets the N-terminal kinase domain of RSK isoforms (RSK1, RSK2, RSK3, and RSK4).[2][6] RSK is a downstream effector of the Ras-ERK1/2 signaling pathway and also plays a role in the PI3K-Akt-mTORC1 pathway.[9][10] By inhibiting RSK, this compound prevents the phosphorylation of downstream substrates, thereby affecting cell proliferation, survival, and motility.[4][10]

BI_D1870_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Mitogens) Ras Ras Extracellular_Signal->Ras PI3K PI3K Extracellular_Signal->PI3K RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK (RSK1/2/3/4) ERK->RSK Activates Downstream_Substrates Downstream Substrates (e.g., GSK3β, LKB1, rpS6) RSK->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, Motility) Downstream_Substrates->Cellular_Response BI_D1870 This compound BI_D1870->RSK Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Downstream_Substrates BI_D1870_Handling_Workflow Start Start: Acquire this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Workspace Prepare Workspace in BSC/Fume Hood Don_PPE->Prepare_Workspace Prepare_Solutions Prepare Stock/Working Solutions Prepare_Workspace->Prepare_Solutions Experiment Perform Experiment Prepare_Solutions->Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Liquid_Waste Liquid Waste (this compound contaminated) Segregate_Waste->Liquid_Waste Solid_Waste Solid Waste (Gloves, tubes, etc.) Segregate_Waste->Solid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Segregate_Waste->Sharps_Waste Chemical_Treatment Chemical Decontamination (if applicable) Liquid_Waste->Chemical_Treatment Autoclave Autoclave Solid Waste Solid_Waste->Autoclave Dispose_Sharps Dispose in Sharps Container Sharps_Waste->Dispose_Sharps Dispose_Chemical Dispose as Chemical Waste Chemical_Treatment->Dispose_Chemical Dispose_Biohazardous Dispose as Biohazardous Waste Autoclave->Dispose_Biohazardous Doff_PPE Doff PPE Dispose_Chemical->Doff_PPE Dispose_Biohazardous->Doff_PPE Dispose_Sharps->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.